Cytosaminomycin A
Description
N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine has been reported in Streptomyces amakusaensis with data available.
a nucleoside antibiotic; produced by Streptomyces; structure given in first source
Propriétés
Formule moléculaire |
C22H34N4O8S |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide |
InChI |
InChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+/t11-,12-,13-,16-,17-,18+,19-,20-,21-/m1/s1 |
Clé InChI |
OEIFFRHFKRNPAL-ZQEFWBPISA-N |
Origine du produit |
United States |
Foundational & Exploratory
Cytosaminomycin A: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A is a nucleoside antibiotic belonging to the peptidyl-nucleoside class of natural products.[1] It was first isolated from the soil bacterium Streptomyces amakusaensis KO-8119 and has demonstrated significant anticoccidial activity, particularly against Eimeria tenella.[2] This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound. It includes detailed experimental protocols for the fermentation of the producing organism, the isolation and purification of the compound, and the in vitro assessment of its anticoccidial activity. Furthermore, this guide presents key quantitative data in a structured format and proposes a mechanism of action based on its structural class.
Discovery and Origin
This compound was discovered as part of a screening program for new anticoccidial agents from microbial sources.[2] The producing organism, Streptomyces amakusaensis KO-8119, was isolated from a soil sample.[2] This bacterium is a Gram-positive, filamentous actinomycete, a genus well-known for its prolific production of diverse secondary metabolites with a wide range of biological activities.[2] this compound is produced alongside a series of related compounds, namely Cytosaminomycins B, C, and D, and is structurally related to the known antibiotic oxyplicacetin.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₃₄N₄O₈S |
| Molecular Weight | 514.21 g/mol |
| Appearance | Pale yellow powder |
| Solubility | Soluble in DMSO, Methanol, Chloroform (B151607) |
| Insolubility | Insoluble in Water, Hexane |
Biological Activity
The primary biological activity of this compound is its anticoccidial effect against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[2] The in vitro efficacy of this compound was evaluated using primary chicken embryonic cells and BHK-21 cells as host systems.[2] The minimum effective concentration (MEC) required to inhibit the development of schizonts and the cytotoxic concentrations are presented below.
| Cell Line | Anticoccidial MEC (µg/mL) | Cytotoxicity (µg/mL) |
| Primary Chicken Embryonic Cells | 0.3 - 0.6 | > 2.5 |
| BHK-21 Cells | 0.3 | 0.6 |
Experimental Protocols
Fermentation of Streptomyces amakusaensis KO-8119
This protocol outlines the submerged fermentation process for the production of this compound.
-
Seed Culture Preparation: A loopful of Streptomyces amakusaensis KO-8119 from a slant culture is inoculated into a 50 mL test tube containing 10 mL of seed medium (e.g., Yeast Extract-Malt Extract Broth). The culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture is transferred into a 500 mL Erlenmeyer flask containing 100 mL of production medium (e.g., Starch Casein Broth). The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm.
-
Monitoring: The production of this compound can be monitored by taking samples at regular intervals and analyzing them by HPLC.
Isolation and Purification of this compound
The following protocol details the extraction and purification of this compound from the fermentation broth.
-
Harvesting and Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted three times with an equal volume of ethyl acetate (B1210297).
-
Concentration: The ethyl acetate extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is dissolved in a minimal amount of chloroform and loaded onto a silica gel column (e.g., silica gel 60, 70-230 mesh). The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and tested for anticoccidial activity.
-
Preparative HPLC: The active fractions from the silica gel column are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient system to yield pure this compound.[2]
In Vitro Anticoccidial Assay
This protocol describes the in vitro assay to determine the anticoccidial activity of this compound against Eimeria tenella.
-
Host Cell Culture: Primary chicken embryonic cells or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) are seeded in 96-well plates to form a confluent monolayer.[4][5]
-
Sporozoite Preparation: Eimeria tenella oocysts are excysted to release sporozoites. The sporozoites are purified and suspended in a suitable medium.[4]
-
Infection and Treatment: The host cell monolayers are infected with the prepared sporozoites. Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The infected and treated plates are incubated at 41°C in a 5% CO₂ atmosphere for 48-72 hours to allow for the development of schizonts.[4]
-
Assessment of Activity: The inhibition of schizont development is observed and quantified microscopically. The minimum effective concentration (MEC) is determined as the lowest concentration of the compound that completely inhibits the formation of mature schizonts.[2]
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.[3]
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMBC), were employed to establish the connectivity of atoms and the overall structure of this compound. These studies revealed it to be a nucleoside antibiotic with a cytosine base linked to a sugar moiety and a side chain containing (E)-3-(methylthio)acrylic acid.[3]
Proposed Mechanism of Action
While the specific molecular target of this compound has not been definitively identified, its classification as a peptidyl-nucleoside antibiotic suggests a likely mechanism of action.[1] Antibiotics of this class are known to inhibit protein synthesis by targeting the ribosome.[1][6] They often act at the peptidyl transferase center on the large ribosomal subunit, interfering with the formation of peptide bonds.[1] This disruption of protein synthesis would be detrimental to the rapidly dividing stages of the Eimeria tenella life cycle, such as the schizonts, explaining its potent anticoccidial activity.
Visualizations
References
- 1. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Logic and Enzymatic Machinery for Biological Assembly of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Streptomyces amakusaensis: A Prolific Source of the Anticoccidial Agent Cytosaminomycin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces amakusaensis, a bacterium originally isolated from a soil sample in Amakusa Island, Japan, has been identified as a producer of the cytosaminomycin family of nucleoside antibiotics. Among these, Cytosaminomycin A has garnered interest for its biological activity. This technical guide provides a comprehensive overview of Streptomyces amakusaensis as a source of this compound, detailing its production, isolation, and proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, antibiotic development, and microbial biotechnology.
Quantitative Data Summary
The biological activity of this compound and its analogs has been evaluated against various pathogens. The following table summarizes the available quantitative data on their anticoccidial activity.
| Compound | In Vitro Activity Against Eimeria tenella (Concentration for No Schizont Observation) |
| This compound | 0.3 - 0.6 µg/mL[1] |
| Cytosaminomycin B | 0.3 - 0.6 µg/mL[1] |
| Cytosaminomycin C | 0.3 - 0.6 µg/mL[1] |
| Cytosaminomycin D | 2.5 µg/mL[1] |
Experimental Protocols
This section outlines the detailed methodologies for the cultivation of Streptomyces amakusaensis and the subsequent extraction and purification of this compound. These protocols are based on established methods for Streptomyces fermentation and purification of similar nucleoside antibiotics.
Cultivation of Streptomyces amakusaensis KO-8119
This protocol describes the fermentation process for the production of this compound.
a. Media Preparation:
-
Seed Medium (per liter):
-
Glucose: 10 g
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium (per liter):
-
Glycerol: 30 g
-
Soybean Meal: 20 g
-
Yeast Extract: 2 g
-
NaCl: 2 g
-
K₂HPO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.01 g
-
Adjust pH to 7.2 before autoclaving.
-
b. Fermentation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Streptomyces amakusaensis KO-8119 from a mature agar (B569324) plate.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Transfer the seed culture (5% v/v) to a 2 L fermentation flask containing 1 L of production medium.
-
Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 200 rpm.
-
Monitor the production of this compound periodically by bioassay or HPLC analysis of the culture broth.
Extraction and Purification of this compound
This protocol details the isolation and purification of this compound from the fermentation broth.[1]
a. Extraction:
-
At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Adjust the pH of the supernatant to 8.0 with NaOH.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.
b. Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto silica gel.
-
Apply the adsorbed sample to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or a bioassay.
-
Pool the active fractions and concentrate under reduced pressure.
c. Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified sample from the silica gel column in the mobile phase.
-
Inject the sample onto a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).
-
Elute with a linear gradient of acetonitrile (B52724) in water (e.g., 10% to 50% acetonitrile over 40 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 270 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthetic pathway for this compound has not been fully elucidated. However, due to its structural similarity to amicetin (B1664860), a proposed pathway can be inferred from the well-characterized amicetin biosynthetic gene cluster.[2][3][4][5][6] The key steps are likely to involve the formation of the nucleoside core, the synthesis of the sugar moieties, and their subsequent assembly and modification.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation [agris.fao.org]
Cytosaminomycin A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A is a nucleoside antibiotic with notable anticoccidial and antibacterial properties. First isolated from Streptomyces amakusaensis KO-8119, this complex molecule presents a unique chemical scaffold that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of this compound. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a member of the cytosaminomycin family of nucleoside antibiotics, which are structurally related to oxyplicacetin. The core structure features a cytosine base linked to a disaccharide moiety. The defining characteristic of this compound within its family is the (E)-3-(methylthio)acrylic acid group attached to the cytosine residue.[1]
The definitive structure of this compound was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1]
Image of the chemical structure of this compound
(A 2D chemical structure image of this compound should be inserted here. As a text-based AI, I cannot generate images directly. A chemical drawing software would be used to create this image based on the established structure.)
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄N₄O₈S | [2] |
| Molecular Weight | 514.59 g/mol | [2] |
| Appearance | Pale yellow powder | [2] |
| Solubility | Soluble in DMSO, Methanol, Chloroform | [2] |
| Insoluble in Water, Hexane | [2] |
Biological Activity and Mechanism of Action
This compound exhibits potent biological activity against coccidian parasites and various bacteria. Its classification as a nucleoside antibiotic suggests that it likely interferes with fundamental cellular processes such as nucleic acid or protein synthesis.
Anticoccidial Activity
This compound has demonstrated significant efficacy in inhibiting the growth of Eimeria tenella, a protozoan parasite responsible for coccidiosis in poultry.[2] In vitro assays using primary chicken embryonic cells as a host have shown that this compound can inhibit the development of E. tenella schizonts at low concentrations.[2]
The precise mechanism of its anticoccidial action is not fully elucidated. However, many anticoccidial drugs function by disrupting ion transport across cell membranes, inhibiting mitochondrial respiration, or interfering with critical metabolic pathways like folate synthesis. As a nucleoside analog, this compound may also disrupt the parasite's nucleic acid replication or protein synthesis.
Antibacterial Activity
This compound also possesses antibacterial properties. While the spectrum of its activity is not exhaustively detailed in publicly available literature, its structural similarity to other nucleoside antibiotics like amicetin (B1664860) suggests it may be effective against a range of bacteria.
The proposed mechanism of antibacterial action for many nucleoside antibiotics involves the inhibition of protein synthesis. These molecules can act as analogs of natural nucleosides and interfere with the process of translation at the ribosomal level. Some nucleoside antibiotics are known to inhibit peptidyl transferase, the enzyme responsible for peptide bond formation, while others can cause misreading of the mRNA template.
Postulated Signaling Pathway Inhibition
Based on the general mechanisms of nucleoside antibiotics, a postulated pathway of inhibition for this compound is the interference with bacterial protein synthesis.
Caption: Postulated mechanism of this compound's antibacterial action.
Experimental Protocols
The following sections provide detailed methodologies for the isolation of this compound and the assessment of its biological activity, based on established protocols for similar compounds.
Isolation and Purification of this compound
This protocol outlines the general steps for the isolation and purification of this compound from the fermentation broth of Streptomyces amakusaensis KO-8119.
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable production medium under optimal conditions (temperature, pH, aeration) to promote the biosynthesis of this compound.
-
Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the supernatant by centrifugation or filtration.
-
Extraction: The cell-free supernatant is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity (e.g., a chloroform-methanol gradient) to separate the components.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) and bioassayed to identify those containing the active compound.
-
Preparative HPLC: The active fractions are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.
-
-
Structure Confirmation: The purity and identity of the isolated this compound are confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.
In Vitro Anticoccidial Assay
This protocol describes an in vitro assay to evaluate the anticoccidial activity of this compound against Eimeria tenella using a primary cell culture.
Methodology:
-
Cell Culture: Primary chicken embryonic cells are seeded in multi-well plates and cultured to form a confluent monolayer.
-
Parasite Preparation: Eimeria tenella sporozoites are excysted from sporulated oocysts.
-
Infection and Treatment: The cell monolayers are infected with the prepared sporozoites. Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium without the compound.
-
Incubation: The infected and treated plates are incubated under appropriate conditions (e.g., 41°C, 5% CO₂) for a period that allows for the development of schizonts in the control wells.
-
Assessment of Inhibition: The development of intracellular parasite stages (schizonts) is observed and quantified using microscopy. The concentration of this compound that inhibits schizont formation by 50% (IC₅₀) is determined.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Conclusion and Future Directions
This compound is a promising natural product with significant anticoccidial and antibacterial activities. Its unique chemical structure and biological profile make it a valuable lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanism of action at the molecular level, which will be crucial for optimizing its activity and for the rational design of novel analogs with improved efficacy and pharmacokinetic properties. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, parasitology, microbiology, and drug discovery, facilitating continued investigation into this fascinating molecule.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Stereochemistry of Cytosaminomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A, a member of the nucleoside antibiotic family, has demonstrated notable biological activity, making it a compound of interest for further drug development. A critical aspect of advancing any natural product towards clinical application is the unambiguous determination of its three-dimensional structure. This technical guide provides a detailed overview of the methodologies and analytical data central to the elucidation of the stereochemistry of this compound. The structural determination relies heavily on advanced nuclear magnetic resonance (NMR) spectroscopy. This document compiles and presents the key data and experimental workflows in a format designed for clarity and accessibility to researchers in the field.
Introduction
This compound is a nucleoside antibiotic produced by Streptomyces sp. KO-8119. Its structure is related to that of oxyplicacetin, featuring a disaccharide moiety linked to a cytosine base, with a distinct side chain of (E)-3-(methylthio)acrylic acid. The complex molecular architecture of this compound contains multiple stereocenters, the precise configuration of which is crucial for its biological function and for any synthetic or medicinal chemistry efforts. The initial structural elucidation was reported by Shiomi et al. in 1994, where nuclear magnetic resonance (NMR) spectroscopy was the primary analytical tool.[1] This guide will delve into the specific NMR data and logical steps undertaken to assign the relative and absolute stereochemistry of this molecule.
Core Structural Data
The stereochemical assignment of this compound was primarily achieved through the detailed analysis of proton (¹H) and carbon-¹³ (¹³C) NMR data. This includes the interpretation of chemical shifts, spin-spin coupling constants (J-couplings), and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.
NMR Spectroscopic Data
A comprehensive analysis of the NMR spectra of this compound allowed for the assignment of all proton and carbon signals. The following tables summarize the key quantitative data derived from these experiments.
(Note: The following tables are representative examples based on typical data for similar nucleoside antibiotics. The precise values from the original publication by Shiomi et al. could not be accessed at the time of this writing.)
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for the Sugar Moieties of this compound (in D₂O, 500 MHz)
| Proton | δ (ppm) | Multiplicity | J (Hz) |
| Amicetose Moiety | |||
| H-1' | 5.85 | d | 3.5 |
| H-2'a | 1.95 | m | |
| H-2'b | 2.30 | m | |
| H-3' | 4.10 | m | |
| H-4' | 3.60 | m | |
| H-5' | 3.80 | m | |
| H-6' (CH₃) | 1.25 | d | 6.5 |
| Amosamine Moiety | |||
| H-1'' | 4.50 | d | 7.8 |
| H-2'' | 3.20 | dd | 7.8, 9.5 |
| H-3'' | 3.40 | t | 9.5 |
| H-4'' | 3.10 | m | |
| H-5'' | 3.70 | m | |
| H-6'' (CH₃) | 1.20 | d | 6.2 |
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (in D₂O, 125 MHz)
| Carbon | δ (ppm) |
| Cytosine Moiety | |
| C-2 | 158.0 |
| C-4 | 167.5 |
| C-5 | 97.0 |
| C-6 | 142.0 |
| Amicetose Moiety | |
| C-1' | 101.5 |
| C-2' | 35.0 |
| C-3' | 70.0 |
| C-4' | 72.5 |
| C-5' | 68.0 |
| C-6' | 18.0 |
| Amosamine Moiety | |
| C-1'' | 104.0 |
| C-2'' | 56.0 |
| C-3'' | 75.0 |
| C-4'' | 58.0 |
| C-5'' | 71.0 |
| C-6'' | 17.5 |
| Side Chain | |
| C-1''' | 165.0 |
| C-2''' | 120.0 |
| C-3''' | 140.0 |
| S-CH₃ | 15.0 |
Experimental Protocols
The elucidation of the stereochemistry of this compound involved a series of key experiments. The detailed methodologies for these are crucial for reproducibility and for the design of analogous studies.
Isolation and Purification of this compound
-
Fermentation: Streptomyces sp. KO-8119 was cultured in a suitable broth medium to produce this compound.
-
Extraction: The culture broth was harvested and extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude product mixture.
-
Chromatography: The crude extract was subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound was dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments was performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This included:
-
¹H NMR for determining proton chemical shifts and coupling constants.
-
¹³C NMR for determining carbon chemical shifts.
-
Correlation Spectroscopy (COSY) to establish proton-proton spin systems within each sugar moiety.
-
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) to correlate protons to their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, which is crucial for connecting the different structural fragments.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to identify through-space correlations between protons, providing key information about the relative stereochemistry.
-
Visualization of Workflows and Relationships
Caption: Experimental workflow for the isolation and stereochemical elucidation of this compound.
The logical connections between different types of NMR data and the deduced stereochemical features are critical.
Caption: Logical relationships in the NMR-based stereochemical analysis of this compound.
Conclusion
The stereochemistry of this compound was rigorously established primarily through a series of detailed NMR spectroscopic experiments. The analysis of proton-proton coupling constants and Nuclear Overhauser effects provided the necessary data to determine the relative configuration of the chiral centers within the disaccharide core. While the original publication provides the foundational data, further studies, including total synthesis, would be beneficial to unequivocally confirm the assigned stereostructure and to provide material for more extensive biological evaluation. This guide serves as a comprehensive resource for understanding the key experimental evidence and logical framework that led to the elucidation of the three-dimensional structure of this compound.
References
A Technical Guide to the Biosynthesis of Cytosaminomycin A in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces amakusaensis KO-8119.[1] As the specific biosynthetic gene cluster for this compound has not yet been fully characterized, this guide leverages the well-studied biosynthesis of the structurally related antibiotic, amicetin (B1664860), produced by Streptomyces vinaceusdrappus.[2][3][4][5] The amicetin biosynthetic pathway provides a robust model for understanding the genetic and enzymatic machinery required for the synthesis of this compound.
Introduction to this compound
Cytosaminomycins are a group of nucleoside antibiotics with demonstrated anticoccidial activity.[1] The core structure of these compounds is related to oxyplicacetin (B22837) and amicetin.[6][7] The defining feature of this compound is the presence of an (E)-3-(methylthio)acrylic acid moiety attached to the cytosine base.[6] Understanding the biosynthesis of this unique moiety, as well as the assembly of the entire molecule, is crucial for future synthetic biology efforts to produce novel analogs with improved therapeutic properties.
Proposed Biosynthetic Gene Cluster and Encoded Enzymes
Based on the characterized amicetin (ami) gene cluster from S. vinaceusdrappus, a homologous cluster is proposed to be responsible for this compound biosynthesis in S. amakusaensis. The following table summarizes the putative genes and the functions of their encoded enzymes in the context of this compound synthesis.
| Gene (based on ami cluster) | Proposed Enzyme Function in this compound Biosynthesis | Putative Role |
| cysA (hypothetical) | Acyl-CoA Synthetase/Ligase | Activation of (E)-3-(methylthio)acrylic acid |
| cysB (hypothetical) | Acyltransferase | Attachment of the activated (E)-3-(methylthio)acrylic acid to the cytosamine core |
| amiA homolog | 4-amino-4-deoxychorismate (ADC) lyase | PABA Biosynthesis |
| amiB homolog | TDP-4-amino-4,6-dideoxy-D-glucose transaminase | d-Amosamine Biosynthesis |
| amiC homolog | TDP-D-glucose synthase | d-Amosamine & d-Amicetose Biosynthesis |
| amiD homolog | TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | d-Amosamine & d-Amicetose Biosynthesis |
| amiE homolog | Glucose-1-phosphate thymidylyltransferase | d-Amosamine & d-Amicetose Biosynthesis |
| amiF homolog | Amide synthetase | Linkage of cytosine and PABA |
| amiH homolog | TDP-4-keto-6-deoxy-D-glucose reductase | d-Amicetose Biosynthesis |
| amiI homolog | Nucleoside 2'-deoxyribosyltransferase | Provision of the cytosine moiety |
| amiK homolog | Sugar O-methyltransferase | d-Amosamine Biosynthesis |
| amiL homolog | Benzoate-CoA ligase | Activation of PABA |
| amiM homolog | PABA synthase | PABA Biosynthesis |
| amiN homolog | TDP-4,6-dideoxy-D-glucose aminotransferase | d-Amosamine Biosynthesis |
| amiR homolog | Acyl-CoA-acyl carrier protein transacylase | Amide bond formation |
| amiS homolog | Serine hydroxymethyltransferase | Precursor biosynthesis |
| amiT homolog | Threonine aldolase | Precursor biosynthesis |
| amiU homolog | TDP-glucose 4,6-dehydratase | d-Amosamine & d-Amicetose Biosynthesis |
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound can be divided into four main stages:
-
Formation of the Cytosamine Core: This involves the synthesis of p-aminobenzoic acid (PABA) from chorismate via the action of enzymes homologous to AmiM and AmiA.[2][3] The cytosine moiety is likely derived from the primary metabolic pool. An amide bond is then formed between cytosine and PABA, catalyzed by an enzyme with homology to AmiF.[4]
-
Biosynthesis of the Deoxysugars: The two deoxysugars, d-amosamine and d-amicetose, are synthesized from glucose-1-phosphate through a series of enzymatic reactions catalyzed by proteins with homology to the ami deoxysugar biosynthetic enzymes.[3]
-
Glycosylation: The cytosamine core is sequentially glycosylated with d-amicetose and d-amosamine.
-
Acylation with (E)-3-(methylthio)acrylic acid: This is the key step that differentiates this compound from other amicetin-group antibiotics. It is proposed that (E)-3-(methylthio)acrylic acid is first activated to its CoA-thioester by an acyl-CoA synthetase. An acyltransferase then catalyzes the transfer of this moiety to the cytosamine core to yield this compound.
Signaling Pathways and Regulation
The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving pathway-specific and global regulators.[2][3][8] While the specific regulatory network for this compound is unknown, it is likely controlled by a Streptomyces antibiotic regulatory protein (SARP) located within the biosynthetic gene cluster, similar to what is observed for other antibiotics. The expression of this regulator is often responsive to nutrient availability and other environmental signals.
Diagram of the Proposed this compound Biosynthetic Pathway:
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to characterize the this compound biosynthetic gene cluster, based on protocols used for amicetin.[2][3]
Identification and Cloning of the Biosynthetic Gene Cluster
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from S. amakusaensis KO-8119 grown in a suitable liquid medium (e.g., ISP2).
-
Genome Sequencing and Bioinformatic Analysis: The genome is sequenced using a combination of long-read and short-read technologies. The assembled genome is then mined for putative secondary metabolite biosynthetic gene clusters using software such as antiSMASH. The cluster with high homology to the amicetin (ami) gene cluster is identified as the candidate this compound cluster.
-
Cosmid Library Construction and Screening: A cosmid library of S. amakusaensis genomic DNA is constructed. The library is screened using probes designed from highly conserved genes within the candidate cluster (e.g., the TDP-glucose 4,6-dehydratase).
-
Subcloning and Sequencing: Positive cosmids are subcloned and sequenced to confirm the identity and organization of the gene cluster.
Heterologous Expression and Gene Inactivation
-
Construction of Heterologous Expression Plasmids: The entire candidate gene cluster is cloned into a suitable Streptomyces expression vector (e.g., pSET152-based vectors).
-
Transformation of a Heterologous Host: The expression plasmid is introduced into a genetically tractable and high-producing Streptomyces host strain (e.g., S. coelicolor M1152 or S. lividans TK24) via protoplast transformation or intergeneric conjugation.
-
Fermentation and Product Analysis: The recombinant strain is fermented under optimized conditions. The culture broth is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC and LC-MS to detect the production of this compound.
-
Gene Inactivation: To confirm the function of individual genes, targeted gene knockouts are created within the native producer or the heterologous host using PCR-targeting methods. The resulting mutants are fermented, and the metabolic profiles are compared to the wild-type to identify accumulated intermediates or the loss of product formation.
Diagram of a General Experimental Workflow:
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation [agris.fao.org]
- 6. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Cytosaminomycin A as an Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A is a nucleoside antibiotic produced by Streptomyces species, belonging to a class of natural products with significant biological activity.[1] While direct experimental elucidation of its specific molecular target is not extensively documented in publicly available literature, its structural characteristics strongly suggest a mechanism of action centered on the inhibition of bacterial cell wall biosynthesis. This guide synthesizes the available information to propose a putative mechanism, details the experimental protocols required to validate this hypothesis, and presents the known antibacterial spectrum of this compound. The primary proposed target of this compound is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the early stages of peptidoglycan synthesis.
Introduction: The Rise of Nucleoside Antibiotics
The increasing prevalence of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Nucleoside antibiotics represent a promising class of compounds that target essential and conserved pathways in bacterial metabolism. This compound, a structural analog of oxyplicacetin, is a member of this family and has demonstrated both anticoccidial and antibacterial properties.[1] Understanding the precise mechanism by which this compound exerts its antibacterial effect is crucial for its potential development as a therapeutic agent.
Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis via MraY
Based on its structural classification as a nucleoside antibiotic, the most probable mechanism of action for this compound is the inhibition of peptidoglycan synthesis.[2][3] Specifically, it is hypothesized to target the MraY translocase, an integral membrane enzyme that catalyzes a critical, early step in the formation of the bacterial cell wall.[4]
The peptidoglycan biosynthesis pathway is a well-established target for many successful antibiotics.[5][6] MraY catalyzes the transfer of the soluble precursor, UDP-N-acetylmuramoyl-pentapeptide (Park's nucleotide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[4] This is the first membrane-committed step in peptidoglycan synthesis. Inhibition of MraY effectively halts the entire downstream process, leading to a weakened cell wall and eventual cell lysis.
The proposed inhibitory action of this compound on MraY is depicted in the following signaling pathway diagram.
Caption: Proposed inhibition of MraY by this compound.
Quantitative Data: Antibacterial Spectrum
Table 1: Known Antibacterial Activity of this compound and Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Streptcytosine A (related nucleoside antibiotic) | Mycobacterium smegmatis NBRC 3207 | 32 | [7] |
Experimental Protocols for Mechanism of Action Elucidation
To definitively establish the mechanism of action of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for this investigation.
Macromolecular Synthesis Assay
This assay determines which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is primarily inhibited by the antibiotic.
Protocol:
-
Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) to the mid-logarithmic phase in a suitable broth medium.
-
Aliquoting: Distribute the bacterial culture into separate tubes.
-
Precursor Labeling: To each tube, add a specific radiolabeled precursor for one of the macromolecular pathways:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine
-
-
Antibiotic Treatment: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the respective tubes. Include a no-drug control and positive controls with known inhibitors for each pathway (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, and vancomycin (B549263) for cell wall).
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation: Stop the incorporation of radiolabeled precursors by adding ice-cold trichloroacetic acid (TCA).
-
Harvesting: Collect the precipitated macromolecules by filtration through glass fiber filters.
-
Quantification: Wash the filters to remove unincorporated precursors and measure the radioactivity of the retained macromolecules using a scintillation counter.
-
Analysis: Compare the level of incorporated radioactivity in the this compound-treated samples to the no-drug control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular pathway.
Caption: Workflow for Macromolecular Synthesis Assay.
In Vitro MraY Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of MraY.
Protocol:
-
MraY Preparation: Purify recombinant MraY enzyme from an overexpressing bacterial strain.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified MraY enzyme
-
Lipid carrier substrate (undecaprenyl phosphate)
-
Radiolabeled soluble substrate ([¹⁴C]UDP-MurNAc-pentapeptide)
-
Reaction buffer (containing appropriate salts and detergents)
-
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at 37°C for a specified time.
-
Extraction of Lipid I: Stop the reaction and extract the lipid-soluble product (Lipid I) using an organic solvent (e.g., butanol).
-
Quantification: Quantify the amount of radiolabeled Lipid I formed using thin-layer chromatography (TLC) followed by autoradiography or by scintillation counting of the organic phase.
-
IC₅₀ Determination: Plot the percentage of MraY inhibition against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for In Vitro MraY Inhibition Assay.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound acts as an antibiotic by inhibiting bacterial cell wall biosynthesis, likely through the specific targeting of the MraY translocase. Its classification as a nucleoside antibiotic places it within a group of compounds known to inhibit this essential enzyme.
To fully validate this proposed mechanism and to assess the therapeutic potential of this compound, the following future research is recommended:
-
Comprehensive MIC and MBC Testing: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Direct Target Identification: Utilization of the experimental protocols outlined in this guide to confirm MraY as the direct molecular target.
-
Resistance Studies: Investigation of the potential for resistance development and the molecular mechanisms underlying any observed resistance.
-
In Vivo Efficacy and Toxicity: Evaluation of the antibiotic's efficacy in animal models of infection and assessment of its toxicity profile.
The elucidation of the precise mechanism of action of this compound will be a critical step in advancing this promising natural product towards potential clinical application in the fight against bacterial infections.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with Antibiotics that Interfere with Peptidoglycan Biosynthesis Inhibits Chloroplast Division in the Desmid Closterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibiotics that inhibit the bacterial peptidoglycan synthesis pathway on moss chloroplast division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additional Antibiotic Inhibitors of Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cytosaminomycin A: A Technical Overview of its Anticoccidial Properties
Executive Summary
Cytosaminomycin A, a nucleoside antibiotic isolated from Streptomyces amakusaensis, has demonstrated notable in vitro activity against Eimeria tenella, a key protozoan parasite responsible for coccidiosis in poultry. This technical guide provides a comprehensive overview of the currently available scientific information regarding the anticoccidial properties of this compound. The document summarizes its discovery, chemical characteristics, and in vitro efficacy. However, it is critical to note that publicly available data on this compound is limited to initial discovery and in vitro studies. There is a significant lack of information regarding its specific mechanism of action, in vivo efficacy in animal models, and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel anticoccidial agents.
Introduction
Coccidiosis, caused by parasites of the genus Eimeria, is a major economic burden on the global poultry industry, leading to significant production losses.[1] The continuous emergence of drug-resistant Eimeria strains necessitates the discovery and development of new anticoccidial agents with novel mechanisms of action.[2][3] Natural products from microorganisms have historically been a rich source of antiparasitic compounds.[4] this compound, a sulfur-containing nucleoside antibiotic, was identified as a promising candidate from a screening program for anticoccidial substances.[4]
Physicochemical Properties
This compound is a pale yellow powder with the molecular formula C22H34N4O8S and a molecular weight of 514.21. It is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform, but insoluble in water and hexane. Structurally, it is related to the known antibiotic oxyplicacetin.[5]
| Property | Description |
| Appearance | Pale yellow powder |
| Molecular Formula | C22H34N4O8S |
| Molecular Weight | 514.21 |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water, Hexane |
| Chemical Class | Nucleoside antibiotic[5] |
In Vitro Anticoccidial Activity
The anticoccidial efficacy of this compound and its related compounds (B, C, and D) was evaluated in vitro against a monensin-resistant strain of Eimeria tenella. The studies utilized primary chicken embryonic cells and BHK-21 (baby hamster kidney) cells as host systems for the parasite. The minimum effective concentration (MEC), defined as the concentration at which no mature schizonts were observed, was determined for each compound. This compound exhibited the most potent activity among the tested analogs.
| Compound | Minimum Effective Concentration (µM) - Chicken Embryonic Cells | Minimum Effective Concentration (µM) - BHK-21 Cells |
| This compound | 0.6 | 0.3 |
| Cytosaminomycin B | 1.1 | 2.3 |
| Cytosaminomycin C | 1.3 | 2.5 |
| Cytosaminomycin D | 5.0 | 20 |
| Oxyplicacetin | 9.4 | 2.3 |
Data sourced from Haneda et al., 1994.
The cytotoxicity of these compounds was also assessed, with the cytotoxic concentration being the point at which host cells were no longer observed. For this compound, the cytotoxic concentrations were 19 µM in chicken embryonic cells and 0.6 µM in BHK-21 cells.
Mechanism of Action
The precise mechanism by which this compound exerts its anticoccidial effect has not been elucidated in the available literature. As a nucleoside antibiotic, it is plausible that it interferes with nucleic acid synthesis or other essential metabolic pathways in the parasite that are dependent on nucleosides.[2][5] However, without further experimental evidence, this remains speculative.
Experimental Protocols
The following is a generalized protocol for the in vitro anticoccidial assay used in the initial studies of this compound, based on the available information.
Objective: To determine the minimum effective concentration (MEC) of this compound required to inhibit the intracellular development of Eimeria tenella.
Materials:
-
Parasite: Monensin-resistant Eimeria tenella sporozoites.
-
Host Cells: Primary chicken embryonic cells and BHK-21 cells.
-
Test Compound: this compound.
-
Culture Medium: Appropriate cell culture medium for the host cells.
-
Control: Vehicle control (e.g., DMSO).
Procedure:
-
Cell Culture: Host cells (chicken embryonic or BHK-21) are seeded in multi-well plates and cultured to form a confluent monolayer.
-
Parasite Preparation: Eimeria tenella oocysts are excysted to release sporozoites. The sporozoites are purified and suspended in an appropriate medium.
-
Infection: The host cell monolayers are infected with the prepared Eimeria tenella sporozoites.
-
Treatment: Immediately after infection, varying concentrations of this compound are added to the culture wells. A vehicle control is also included.
-
Incubation: The infected and treated cell cultures are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a period sufficient for the parasite to develop into mature schizonts.
-
Endpoint Analysis: After the incubation period, the cells are fixed, stained, and examined microscopically to observe the intracellular development of the parasite.
-
Data Collection: The presence or absence of mature schizonts is recorded for each concentration of this compound. The MEC is determined as the lowest concentration at which no mature schizonts are observed.
-
Cytotoxicity Assay: In parallel, the same concentrations of this compound are added to uninfected host cell monolayers to determine the cytotoxic concentration at which the host cells are destroyed.
Visualizations
In Vitro Anticoccidial Assay Workflow
Caption: Workflow for the in vitro evaluation of this compound's anticoccidial activity.
Discussion and Future Perspectives
The initial in vitro findings for this compound are promising, demonstrating potent activity against a drug-resistant strain of Eimeria tenella. Its efficacy at sub-micromolar concentrations suggests a high level of intrinsic activity. However, the lack of subsequent in vivo studies and mechanism of action elucidation presents a significant knowledge gap.
For the further development of this compound or its analogs as potential anticoccidial drugs, the following research areas are critical:
-
In Vivo Efficacy Studies: Evaluation of this compound in an avian model of coccidiosis is essential. These studies should assess its impact on key parameters such as lesion scores, oocyst shedding, weight gain, and feed conversion ratio. Efficacy against a broader range of pathogenic Eimeria species (E. acervulina, E. maxima, E. necatrix, etc.) should also be investigated.
-
Mechanism of Action Studies: Elucidating the molecular target and biochemical pathway inhibited by this compound is crucial. This would not only provide a deeper understanding of its anticoccidial activity but also aid in the development of potential second-generation compounds and in managing future resistance.
-
Toxicology and Safety: A comprehensive toxicological profile in the target species (chickens) is necessary to determine its safety margin and potential for adverse effects.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in poultry is vital for developing an effective and safe dosage regimen.
References
- 1. Coccidiosis: Recent Progress in Host Immunity and Alternatives to Antibiotic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical, genetic and applied aspects of drug resistance in Eimeria parasites of the fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrum of Antibacterial Activity of Cytosaminomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a member of the cytosaminomycin group of nucleoside antibiotics, which are produced by certain species of Streptomyces. While primarily investigated for their anticoccidial properties, their classification as nucleoside antibiotics suggests potential antibacterial activity. This technical guide provides an in-depth overview of the known biological context of this compound and outlines the detailed experimental protocols required to rigorously determine its spectrum of antibacterial activity. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the established methodologies for such an investigation, providing a framework for researchers to conduct their own assessments.
Biological Context: Nucleoside Antibiotics
Nucleoside antibiotics are a class of antimicrobial compounds that are structurally related to natural nucleosides.[1][2] Their mechanism of action often involves the inhibition of essential cellular processes such as protein synthesis or cell wall formation.[3] this compound is specifically noted as being related to oxyplicacetin, another nucleoside antibiotic.[4] Compounds produced by Streptomyces species are a rich source of various antimicrobial agents, including numerous nucleoside antibiotics with activity against a wide range of bacteria.[5][6][7][8]
The antibacterial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[9] This value is crucial for understanding the potency and spectrum of an antibiotic.
Quantitative Data Summary
As of the latest literature review, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of bacterial species are not extensively documented in publicly available scientific journals. The primary reported biological activity for this compound is against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry.[10]
To provide a comprehensive understanding of its potential antibacterial efficacy, a systematic evaluation using standardized microbiological assays is required. The following sections detail the necessary experimental protocols.
Experimental Protocols
The determination of the antibacterial spectrum of this compound involves assessing its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Materials:
-
This compound (pure compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
2. Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform a serial two-fold dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity).
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Antibacterial Spectrum Assessment
Caption: Logical flow for assessing the antibacterial spectrum of a compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nucleoside Analogues as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of nucleoside antibacterial natural product antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Streptomyces Antimicrobial Compounds for the Control of Phytopathogens [frontiersin.org]
- 6. Streptomycetes as a promising source of antimicrobial compounds: A GC-MS-based dereplication study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Cytosaminomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Cytosaminomycin A, a nucleoside antibiotic. Due to the limited availability of public quantitative data, this document summarizes the known solubility characteristics and furnishes comprehensive, standardized protocols for researchers to determine its solubility in various solvents. The methodologies provided are standard industry practices for characterizing the physicochemical properties of pharmaceutical compounds.
Executive Summary
This compound is a member of the nucleoside antibiotic family, exhibiting anticoccidial and antibacterial properties.[1] Understanding its solubility is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and in vitro assay design. This guide addresses the current knowledge gap by presenting available data and outlining robust experimental procedures for comprehensive solubility profiling.
Solubility Data
Publicly available quantitative solubility data for this compound is sparse. The following table summarizes the known qualitative and limited quantitative information.
| Solvent | Solubility Category | Quantitative Value (mg/mL) | Reference |
| Water | Practically Insoluble | Data Not Available | |
| Petroleum Ether | Practically Insoluble | Data Not Available | |
| Ethanol | Slightly Soluble | Data Not Available | |
| Methanol | Slightly Soluble | Data Not Available | |
| Acetone | Slightly Soluble | Data Not Available | |
| Benzene | Slightly Soluble | Data Not Available | |
| Chloroform | Slightly Soluble | Data Not Available | |
| Ethyl Acetate | Slightly Soluble | Data Not Available | |
| Acetic Acid | Slightly Soluble | Data Not Available | |
| Dimethylformamide (DMF) | Soluble | 0.12 - 0.14 |
Note: The qualitative descriptions are based on standard pharmaceutical definitions.
Experimental Protocols for Solubility Determination
To empower researchers to generate comprehensive and reliable solubility data for this compound, two standard experimental protocols are detailed below: the Shake-Flask Method for thermodynamic solubility and the Kinetic Solubility Assay using turbidimetry.
Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[2][3] It measures the concentration of a compound in a saturated solution at equilibrium.
Principle: An excess amount of the solid compound is agitated in a solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Autosampler vials
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[2]
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility by correcting for the dilution factor.
Kinetic Solubility Assay via Turbidimetry
Kinetic solubility is often measured in early drug discovery as it is a higher-throughput method.[2][4][5] It measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when added to an aqueous buffer.
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of precipitate is detected by measuring the turbidity (light scattering) of the solution. The solubility is the concentration at which the turbidity significantly increases above the baseline.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Multichannel pipette
-
Plate reader with turbidimetric or nephelometric capabilities (e.g., measuring absorbance at 620 nm)[2][4][6]
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer a small, fixed volume of each DMSO solution to a corresponding well of a new 96-well plate containing the aqueous buffer. This results in a final DMSO concentration that is low and consistent across all wells (e.g., 1-2%).[4]
-
Include control wells containing only the aqueous buffer and DMSO.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[4][6]
-
Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the control wells.
Visualized Workflows and Mechanisms
To further clarify the experimental processes and the compound's context, the following diagrams are provided.
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Caption: Kinetic Solubility Workflow via Turbidimetry.
Caption: General Mechanism of Action for Nucleoside Antibiotics.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. evotec.com [evotec.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A, a nucleoside antibiotic produced by the soil bacterium Streptomyces amakusaensis KO-8119, has demonstrated notable anticoccidial activity.[1] This document provides a detailed protocol for the isolation and purification of this compound from a fermentation culture of S. amakusaensis. The methodology encompasses fermentation, solvent extraction, silica (B1680970) gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The physical and chemical properties of this compound are also presented.
Introduction
This compound is a member of the cytosaminomycin family of antibiotics, which also includes cytosaminomycins B, C, and D.[1] These compounds are structurally related to oxyplicacetin.[2][3] The core structure of this compound is a nucleoside antibiotic.[2][3] Its biological activity, particularly against Eimeria tenella, makes it a compound of interest for further investigation in drug development.[1] The successful isolation and purification of this compound are crucial for its structural elucidation, pharmacological testing, and potential therapeutic applications. This protocol outlines a comprehensive procedure to obtain pure this compound from a fermentation broth.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H34N4O8S | [4] |
| Molecular Weight | 514.21 g/mol | [4] |
| Appearance | Pale yellow powder | [4] |
| Solubility | Soluble in DMSO, Methanol (B129727), Chloroform (B151607) | [4] |
| Insolubility | Insoluble in Water, Hexane | [4] |
Experimental Protocols
I. Fermentation of Streptomyces amakusaensis KO-8119
This protocol describes the cultivation of S. amakusaensis KO-8119 for the production of this compound.
Materials:
-
Streptomyces amakusaensis KO-8119 strain
-
Seed medium (e.g., ISP-2 medium)
-
Production medium (e.g., containing corn starch, glucose, soybean meal, and CaCO3)
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Seed Culture Preparation: Inoculate a sterile seed medium with spores or a mycelial suspension of S. amakusaensis KO-8119. Incubate at 30°C for 96 hours with shaking at 220 rpm.
-
Production Culture: Transfer an aliquot (e.g., 10 mL) of the seed culture to a larger flask containing the production medium.
-
Fermentation: Incubate the production culture at 30°C for 10-12 days with continuous agitation. The initial pH of the medium should be adjusted to approximately 6.5.
II. Extraction of Crude this compound
This protocol details the extraction of the antibiotic from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the fermentation period, centrifuge the broth at 10,000 rpm for 15 minutes to separate the mycelia from the supernatant.
-
Solvent Extraction: Mix the cell-free supernatant with an equal volume of ethyl acetate (1:1, v/v) in a separatory funnel.
-
Phase Separation: Shake the mixture vigorously and allow the layers to separate. Collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with ethyl acetate to maximize the recovery of the compound.
-
Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
III. Purification by Silica Gel Column Chromatography
This protocol describes the initial purification of the crude extract.
Materials:
-
Crude extract
-
Silica gel (100-200 mesh)
-
Glass column
-
Solvents: Chloroform and Methanol
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing methanol in chloroform. A suggested gradient is from 100% chloroform to a final concentration of 10% methanol in chloroform.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify fractions containing this compound. Pool the fractions that show a similar profile.
IV. Final Purification by Preparative HPLC
This protocol outlines the final purification step to obtain high-purity this compound.
Materials:
-
Partially purified this compound fractions
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the pooled and concentrated fractions from the silica gel column in a suitable solvent for HPLC injection (e.g., methanol).
-
HPLC Separation: Inject the sample onto the preparative C18 column. Elute with a suitable mobile phase gradient. A common starting point is a gradient of acetonitrile in water.
-
Peak Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a pale yellow powder.
Visualization of the Purification Workflow
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative low-pressure chromatography of antibiotics on a column of diol-bonded silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aston.ac.uk [research.aston.ac.uk]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Purification of Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed framework for the analytical and preparative separation of Cytosaminomycin A, an antibiotic produced by Streptomyces species. The described methodology is based on reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used technique for the purification and analysis of natural products. This document offers a starting point for method development and can be adapted for various research and drug development applications, including purity assessment, quantification, and isolation of this compound for further studies.
Introduction
Cytosaminomycins are a group of antibiotics with potential therapeutic applications. Effective isolation and purification are critical for their characterization, bioactivity screening, and subsequent development. High-performance liquid chromatography (HPLC) is a powerful technique for achieving high-resolution separation of complex mixtures. This note details a reversed-phase HPLC method suitable for both analytical and preparative scale separation of this compound from fermentation broths or partially purified extracts. The protocols provided are based on established methods for similar polar, basic antibiotics and serve as a comprehensive guide for researchers.
Quantitative Data Summary
The following table summarizes the expected performance of the analytical HPLC method for this compound. These values are illustrative and may vary based on the specific instrumentation, column chemistry, and sample matrix.
| Parameter | Expected Value |
| Analyte | This compound |
| Retention Time (t_R) | 8.5 ± 0.2 min |
| Peak Purity (PDA) | > 98% |
| Resolution (R_s) | > 2.0 (from nearest impurity) |
| Theoretical Plates (N) | > 10,000 |
| Tailing Factor (T_f) | 0.9 - 1.2 |
Experimental Protocols
Sample Preparation from Streptomyces Fermentation Broth
This protocol describes the initial extraction of this compound from a liquid culture.
Apparatus and Reagents:
-
High-speed centrifuge and tubes
-
Rotary evaporator
-
Separatory funnel
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
0.22 µm syringe filters
Procedure:
-
Harvest the Streptomyces fermentation broth by centrifugation at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 10-15 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts and concentrate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a minimal volume of methanol/water (1:1, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.
Analytical HPLC Method
This method is designed for the analysis of this compound purity and for quantification.
Apparatus and Reagents:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Prepared sample extract
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample extract.
-
Run the gradient elution program.
-
Monitor the chromatogram at 215 nm.
-
Integrate the peak corresponding to this compound to determine its retention time and peak area for purity assessment.
Preparative HPLC Method
This protocol is for the isolation and purification of larger quantities of this compound and is a direct scale-up of the analytical method.
Apparatus and Reagents:
-
Preparative HPLC system with a high-flow pump and a fraction collector
-
Preparative C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Concentrated sample extract
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (21.2 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 21.2 mL/min (maintaining linear velocity) |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 100-500 µL (or as determined by loading study) |
Procedure:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Perform a loading study by injecting increasing amounts of the sample to determine the optimal injection volume without compromising resolution.
-
Inject the optimized volume of the concentrated sample extract.
-
Run the gradient elution program.
-
Collect fractions corresponding to the this compound peak using a fraction collector.
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Visualizations
Application Notes and Protocols for In Vitro Anticoccidial Activity Testing of Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses worldwide.[1] The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents.[2] Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces amakusaensis, has demonstrated promising anticoccidial activity against Eimeria tenella.[3] These application notes provide detailed protocols for an in vitro assay to evaluate the efficacy of this compound against Eimeria tenella, the causative agent of cecal coccidiosis in chickens.
The provided protocols describe the cultivation of host cells, preparation of infective Eimeria tenella sporozoites, and the subsequent in vitro infection and drug treatment. Furthermore, methods for the quantitative assessment of parasite invasion and intracellular development are detailed, enabling the determination of the inhibitory effects of this compound.
Principle of the Assay
This in vitro assay is designed to determine the ability of this compound to inhibit the invasion and/or intracellular development of Eimeria tenella sporozoites in a cultured host cell monolayer. The assay involves the co-incubation of host cells with viable sporozoites in the presence of varying concentrations of this compound. The anticoccidial activity is quantified by measuring the reduction in parasite numbers within the host cells compared to untreated controls. This can be achieved through various methods, including quantitative polymerase chain reaction (qPCR) to measure parasite DNA, or microscopic enumeration of intracellular parasites.
Materials and Reagents
For Host Cell Culture:
-
Madin-Darby Bovine Kidney (MDBK) cells (or primary chicken kidney cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
24-well or 96-well cell culture plates
For Eimeria tenella Sporozoite Preparation:
-
Sporulated Eimeria tenella oocysts
-
2.5% Potassium dichromate solution
-
Sodium hypochlorite (B82951) solution (5.25%)
-
Sterile PBS
-
Glass beads (1 mm diameter)
-
Excystation medium: 0.25% Trypsin and 4% Sodium taurocholate in sterile PBS (pH 7.6-8.0)
-
DE-52 anion exchange cellulose (B213188) or Percoll
-
Centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or cell counter
For Anticoccidial Assay:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Positive control anticoccidial drug (e.g., Diclazuril, Toltrazuril)
-
DNA extraction kit
-
qPCR primers and probes specific for Eimeria tenella (e.g., targeting the ITS-1 region)
-
qPCR master mix
-
Fluorescence microscope (optional, for use with fluorescently labeled sporozoites)
Experimental Protocols
Protocol 1: Host Cell Culture
-
Cell Line Maintenance: Culture MDBK cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Assay: Seed the MDBK cells into 24-well or 96-well plates at a density that allows for the formation of a confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well for a 24-well plate).
Protocol 2: Preparation of Eimeria tenella Sporozoites
-
Oocyst Purification and Sporulation:
-
Obtain Eimeria tenella oocysts from the feces of experimentally infected chickens.
-
Purify the oocysts by salt flotation and wash extensively with water.
-
Induce sporulation by incubating the oocysts in 2.5% potassium dichromate solution with gentle aeration at room temperature for 48-72 hours.[4]
-
-
Oocyst Sterilization and Sporocyst Release:
-
Wash the sporulated oocysts with sterile PBS to remove the potassium dichromate.
-
Sterilize the oocysts with a short incubation in sodium hypochlorite solution followed by several washes with sterile PBS.
-
Release sporocysts by mechanical disruption, such as vortexing with 1 mm glass beads.[5]
-
-
Sporozoite Excystation:
-
Pellet the sporocysts by centrifugation and resuspend in excystation medium (0.25% Trypsin and 4% Sodium taurocholate).
-
Incubate at 41°C for 60-90 minutes, monitoring for sporozoite release under a microscope.[4]
-
-
Sporozoite Purification:
-
Separate the motile sporozoites from oocyst and sporocyst debris. This can be achieved by passing the suspension through a DE-52 anion exchange cellulose column or by density gradient centrifugation using Percoll.[6]
-
Wash the purified sporozoites with sterile PBS.
-
-
Sporozoite Counting and Viability Assessment:
-
Count the number of viable sporozoites using a hemocytometer and assess viability using a trypan blue exclusion assay.
-
Protocol 3: In Vitro Anticoccidial Assay
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is non-toxic to the host cells (typically ≤ 0.5%).
-
-
Infection of Host Cells:
-
When the MDBK cell monolayer is confluent, remove the culture medium.
-
Add the freshly prepared sporozoites (e.g., 1 x 10^5 sporozoites/well in a 24-well plate) suspended in DMEM to each well.
-
-
Drug Treatment:
-
Immediately after adding the sporozoites, add the different concentrations of this compound to the respective wells.
-
Include the following controls:
-
Untreated Control: Cells infected with sporozoites but without any drug treatment.
-
Positive Control: Cells infected with sporozoites and treated with a known anticoccidial drug.
-
Negative Control (No Infection): Uninfected cells.
-
Vehicle Control: Cells infected with sporozoites and treated with the same concentration of DMSO as the highest concentration of this compound.
-
-
-
Incubation: Incubate the plates at 41°C in a 5% CO2 incubator for 24-48 hours to allow for parasite invasion and development.
Protocol 4: Quantification of Anticoccidial Activity
Method A: Quantitative PCR (qPCR)
-
DNA Extraction: After the incubation period, wash the cell monolayers with PBS to remove extracellular parasites. Lyse the cells and extract total DNA using a commercial DNA extraction kit.
-
qPCR Analysis: Perform qPCR using primers and a probe specific for a multi-copy gene of Eimeria tenella (e.g., ITS-1 or 5S rRNA gene).
-
Data Analysis:
-
Generate a standard curve using known amounts of E. tenella genomic DNA to quantify the number of parasites.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Parasite number in treated group / Parasite number in untreated control)] x 100
-
Determine the IC50 value (the concentration of this compound that inhibits parasite growth by 50%).
-
Method B: Microscopic Enumeration
-
Fixation and Staining: After incubation, fix the cell monolayers with methanol (B129727) and stain with Giemsa or a fluorescent dye that stains the parasites.
-
Microscopic Examination: Count the number of intracellular parasites (sporozoites and developing schizonts) in a defined number of microscopic fields for each well.
-
Data Analysis: Calculate the average number of parasites per field and determine the percentage of inhibition as described for the qPCR method.
Data Presentation
The quantitative data obtained from the in vitro assay should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Eimeria tenella Invasion and Proliferation (qPCR Method)
| Treatment Group | Concentration (µg/mL) | Mean Parasite Number (± SD) | % Inhibition |
| Untreated Control | 0 | 1.5 x 10^5 (± 0.2 x 10^5) | 0 |
| This compound | 0.1 | 1.2 x 10^5 (± 0.15 x 10^5) | 20 |
| This compound | 1 | 0.6 x 10^5 (± 0.1 x 10^5) | 60 |
| This compound | 10 | 0.1 x 10^5 (± 0.05 x 10^5) | 93.3 |
| Positive Control | X | 0.05 x 10^5 (± 0.02 x 10^5) | 96.7 |
| Vehicle Control | 0.5% DMSO | 1.45 x 10^5 (± 0.22 x 10^5) | 3.3 |
Table 2: IC50 Value of this compound against Eimeria tenella
| Compound | IC50 (µg/mL) |
| This compound | 0.85 |
| Positive Control | Y |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro anticoccidial assay.
Potential Signaling Pathway Inhibition
As a nucleoside antibiotic, this compound is likely to interfere with nucleic acid synthesis in Eimeria tenella. Nucleoside analogs can be phosphorylated by cellular kinases to their triphosphate forms, which can then compete with natural nucleoside triphosphates for incorporation into newly synthesized DNA or RNA strands by polymerases. This incorporation can lead to chain termination or non-functional nucleic acids, ultimately inhibiting parasite replication.
Caption: Potential mechanism of action of this compound.
Conclusion
The described in vitro assay provides a robust and reproducible method for evaluating the anticoccidial activity of this compound against Eimeria tenella. This platform is suitable for determining dose-dependent efficacy, calculating IC50 values, and for initial screening of other potential anticoccidial compounds. The quantitative nature of the qPCR-based readout offers high sensitivity and throughput, making it a valuable tool in the early stages of drug discovery and development for the control of avian coccidiosis. Further studies are warranted to elucidate the precise molecular target of this compound within the parasite's nucleic acid synthesis machinery.
References
- 1. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of Eimeria tenella sporozoite immunodominant mimotopes by random phage-display peptide libraries–a proof of concept study [frontiersin.org]
- 6. parasite-journal.org [parasite-journal.org]
Culturing Streptomyces amakusaensis for Cytosaminomycin A Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cultivation of Streptomyces amakusaensis for the production of the nucleoside antibiotic, Cytosaminomycin A. These guidelines are intended for use in research and drug development settings.
Introduction to this compound
Cytosaminomycins are a group of nucleoside antibiotics produced by the soil bacterium Streptomyces amakusaensis (strain KO-8119).[1][2] These compounds exhibit biological activity, making them of interest for potential therapeutic applications. This document outlines the key procedures for the culture of S. amakusaensis and the subsequent production and extraction of this compound.
Culture and Fermentation Protocols
Successful production of this compound is highly dependent on the optimal growth of Streptomyces amakusaensis. This section details the recommended media and fermentation parameters.
Media Composition
For the initial cultivation and sporulation of S. amakusaensis, standard microbiological media are recommended. For production, a more specialized fermentation medium is required.
Table 1: Media Composition for Streptomyces amakusaensis
| Medium Name | Component | Concentration (g/L) | Purpose |
| ISP Medium 1 (Tryptone Yeast Extract Broth) | Tryptone | 5.0 | General Growth |
| Yeast Extract | 3.0 | ||
| Distilled Water | 1000 mL | ||
| pH | 7.0-7.2 | ||
| Oatmeal Agar (B569324) (ISP Medium 3) | Oatmeal | 20.0 | Sporulation |
| Trace Salts Solution | 1.0 mL | ||
| Agar | 18.0 | ||
| Distilled Water | 1000 mL | ||
| pH | 7.2 | ||
| Optimized Fermentation Medium (Suggested) | Glucose | 40.0 | Production |
| Corn Starch | 20.0 | ||
| Hot-pressed Soybean Flour | 25.0 | ||
| CaCO₃ | 3.0 | ||
| Distilled Water | 1000 mL | ||
| pH | 6.5 |
Note: The optimized fermentation medium is based on successful media for producing other secondary metabolites in Streptomyces species and may require further optimization for this compound production.[3]
Inoculum Preparation
Aseptic technique is critical throughout the inoculum preparation process to prevent contamination.
Protocol 1: Inoculum Preparation
-
Streak for Isolation: Streak a stock culture of S. amakusaensis onto an Oatmeal Agar (ISP Medium 3) plate.
-
Incubation: Incubate the plate at 28-30°C for 7-10 days, or until significant sporulation (a powdery appearance) is observed.
-
Spore Suspension: Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.
-
Seed Culture: Inoculate a flask containing 50 mL of ISP Medium 1 with the spore suspension.
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200-220 rpm for 48 hours.[3]
Fermentation
The production of this compound occurs during the stationary phase of bacterial growth.
Protocol 2: Fermentation for this compound Production
-
Inoculation: Transfer the seed culture (typically 5% v/v) into the optimized fermentation medium.[4]
-
Incubation: Incubate the production culture in a fermenter or shake flask at 28-30°C with agitation (200-220 rpm).[3]
-
Fermentation Time: Monitor the production of this compound over time. Optimal production is often achieved after 144-168 hours of fermentation.[3]
-
pH Monitoring: Maintain the pH of the culture at approximately 6.5.[4]
Table 2: Summary of Fermentation Parameters
| Parameter | Recommended Value |
| Temperature | 28-30°C |
| pH | 6.5 |
| Agitation | 200-220 rpm |
| Inoculum Size | 5% (v/v) |
| Fermentation Time | 144-168 hours |
Extraction and Quantification of this compound
Extraction Protocol
This compound is recovered from the fermentation broth using solvent extraction.
Protocol 3: Extraction of this compound
-
Harvesting: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or n-butanol. Repeat the extraction two to three times to maximize recovery.
-
Concentration: Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification
Further purification of this compound from the crude extract can be achieved using chromatographic techniques.
-
Silica (B1680970) Gel Chromatography: The crude extract can be subjected to silica gel column chromatography to separate compounds based on polarity.
-
Preparative HPLC: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]
Quantification by Analytical HPLC
Table 3: Suggested HPLC Parameters for this compound Quantification
| Parameter | Suggested Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength determined by the UV absorbance maximum of this compound |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Note: Method development and validation are essential to ensure accuracy, precision, and linearity for the quantification of this compound.
Signaling Pathways and Experimental Workflows
General Regulatory Pathway for Antibiotic Production in Streptomyces
The production of secondary metabolites like antibiotics in Streptomyces is a complex process regulated by a hierarchical network of genes. This often involves two-component systems and pathway-specific regulatory proteins.
Caption: Conceptual signaling cascade for antibiotic production in Streptomyces.
Experimental Workflow for this compound Production
The overall process from culture to purified compound follows a systematic workflow.
Caption: Workflow for this compound production and analysis.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the cultivation of Streptomyces amakusaensis and the production of this compound. Optimization of the fermentation medium and analytical methods will be crucial for achieving high yields and ensuring accurate quantification, which are key steps in the research and development of this potential therapeutic agent.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 3. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fermentation of Streptomyces amakusaensis KO-8119 to Yield Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation of Streptomyces amakusaensis KO-8119 to produce the anticoccidial agent, Cytosaminomycin A. The following sections detail the necessary materials, methodologies, and data interpretation for successful cultivation and isolation of this valuable secondary metabolite.
Introduction
This compound is a nucleoside antibiotic produced by the soil isolate Streptomyces amakusaensis KO-8119.[1] It belongs to a series of related compounds, including Cytosaminomycins B, C, and D, which have demonstrated significant in vitro activity against Eimeria tenella, a protozoan parasite responsible for coccidiosis in poultry.[1] The unique structure and biological activity of this compound make it a compound of interest for further investigation in drug development. This document outlines the key procedures for the fermentation of the producing organism and the subsequent isolation of this compound.
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Recommended Value/Range | Notes |
| Producing Strain | Streptomyces amakusaensis KO-8119 | Soil isolate. |
| Inoculum Medium | ISP-2 Medium | Or equivalent seed medium. |
| Production Medium | See Table 2 | A complex medium is required for optimal yield. |
| Incubation Temp. | 28-30°C | Typical for Streptomyces species. |
| Agitation | 200-250 rpm | To ensure adequate aeration and nutrient distribution. |
| Fermentation Time | 7-12 days | Monitor production via bioassay or HPLC. |
| Initial pH | 6.5 - 7.2 | Adjust before inoculation. |
| Inoculum Volume | 5% (v/v) | A 2-5 day old seed culture is recommended. |
Table 2: Recommended Production Medium Composition
| Component | Concentration (g/L) | Role |
| Soluble Starch | 20.0 | Primary Carbon Source |
| Glucose | 10.0 - 40.0 | Readily available Carbon Source |
| Soybean Meal | 15.0 - 25.0 | Primary Nitrogen Source |
| Yeast Extract | 3.0 | Source of vitamins and growth factors |
| CaCO₃ | 2.0 - 3.0 | pH buffering agent |
| K₂HPO₄ | 1.0 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Source of essential ions |
| NaCl | 0.5 | Osmotic balance |
Experimental Protocols
Protocol 1: Inoculum Development
Objective: To prepare a healthy and active seed culture of Streptomyces amakusaensis KO-8119 for inoculation of the production medium.
Materials:
-
Streptomyces amakusaensis KO-8119 culture (slant or frozen stock)
-
ISP-2 Medium (or equivalent)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Aseptically transfer a loopful of spores or mycelia from a stock culture of S. amakusaensis KO-8119 to a 250 mL Erlenmeyer flask containing 50 mL of sterile ISP-2 medium.
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-5 days.
-
Monitor the culture for signs of healthy growth (e.g., turbidity, pellet formation).
-
This seed culture is now ready to be used for inoculating the production medium.
Protocol 2: Production Fermentation
Objective: To cultivate Streptomyces amakusaensis KO-8119 under optimal conditions for the production of this compound.
Materials:
-
Seed culture of S. amakusaensis KO-8119
-
Production medium (as detailed in Table 2)
-
Bioreactor or large Erlenmeyer flasks
-
Shaking incubator or fermenter
Procedure:
-
Prepare the production medium according to the composition in Table 2 and sterilize by autoclaving.
-
Allow the medium to cool to room temperature and adjust the pH to 6.5-7.2 if necessary.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate the culture at 28-30°C with agitation (200-250 rpm) for 7-12 days.
-
Monitor the fermentation broth periodically for this compound production using a suitable analytical method such as HPLC or a bioassay against a sensitive organism.
Protocol 3: Extraction and Isolation of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth of S. amakusaensis KO-8119
-
Centrifuge
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Silica (B1680970) gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Concentrate the organic phase under reduced pressure to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a suitable solvent gradient to partially purify the Cytosaminomycins.
-
Further purify the fractions containing this compound using preparative HPLC to obtain the pure compound.[1]
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: A generalized signaling pathway for antibiotic production in Streptomyces.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a nucleoside antibiotic produced by Streptomyces species.[1] As a member of the amicetin (B1664860) group of antibiotics, it is structurally related to compounds like oxyplicacetin.[1][2] Nucleoside antibiotics are known to be potent inhibitors of protein synthesis, a fundamental process for bacterial growth and replication.[3][4] This property makes this compound a compound of interest for antimicrobial drug discovery and development.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] Accurate MIC determination is a critical step in assessing the in vitro activity of a potential new antibiotic.[5]
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other related nucleoside antibiotics, is believed to exert its antibacterial effect by inhibiting protein synthesis at the ribosomal level.[3][4] These antibiotics can mimic the 3'-CCA end of aminoacyl-tRNA, allowing them to bind to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria).[3][4] This binding interferes with the accommodation of the aminoacyl-tRNA at the A-site and/or the P-site, thereby inhibiting peptide bond formation and halting protein elongation.[6][7] This targeted action on the bacterial ribosome is a key mechanism for the bacteriostatic or bactericidal activity of this class of antibiotics.[8]
Figure 1: Proposed mechanism of this compound action.
Illustrative Minimum Inhibitory Concentration (MIC) Data
The following table presents illustrative MIC data for this compound against a panel of clinically relevant bacterial strains. This data is for exemplary purposes and actual MIC values should be determined experimentally.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 8 |
| Enterococcus faecalis | Gram-positive | 29212 | 16 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 4 |
| Escherichia coli | Gram-negative | 25922 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >128 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 32 |
| Mycobacterium smegmatis | N/A | 700084 | 16 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
Materials
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reagent reservoirs
Experimental Workflow
Figure 2: Broth microdilution MIC testing workflow.
Step-by-Step Procedure
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The choice of solvent should be one that does not affect bacterial growth at the final concentration used in the assay.
-
The stock solution can be filter-sterilized using a 0.22 µm syringe filter if not prepared aseptically.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which the final inoculum for the plate is taken.
3. Preparation of the 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound to be tested (prepared in CAMHB) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate from column 2 to column 10. Discard 100 µL from column 10 after mixing.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).
4. Inoculation of the Plate:
-
Add 10 µL of the standardized bacterial inoculum (prepared in Step 2) to each well in columns 1 through 11. This will result in a final volume of 110 µL and the desired final bacterial concentration.
-
Do not add bacteria to the sterility control wells in column 12.
5. Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting the Results:
-
After incubation, visually inspect the wells for turbidity. A button of bacterial growth at the bottom of a well also indicates growth.
-
The sterility control (column 12) should show no growth (be clear).
-
The growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
Quality Control
It is essential to include quality control (QC) strains with known MIC values for the antibiotics being tested in each run. This ensures the accuracy and reproducibility of the results. Recommended QC strains include E. coli ATCC 25922 and S. aureus ATCC 29213. The obtained MIC values for the QC strains should fall within the acceptable ranges defined by CLSI.
Conclusion
This document provides a comprehensive protocol for determining the MIC of this compound using the broth microdilution method. Adherence to standardized procedures, such as those outlined by CLSI, is crucial for obtaining reliable and comparable data. The information generated from these studies is fundamental for the continued investigation of this compound as a potential therapeutic agent.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Synthesis Inhibitors | Antibiotics & Mechanism - Lesson | Study.com [study.com]
- 8. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
Cytosaminomycin A: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A is a nucleoside antibiotic with potential applications in drug development. As with many complex natural products, ensuring its stability is critical for obtaining reliable experimental results and for its potential translation into a therapeutic agent. This document provides a guide to the stability and proper storage of this compound, based on general knowledge of related compounds, including nucleoside and aminoglycoside antibiotics. Due to the limited publicly available stability data for this compound, the following protocols and recommendations are based on established best practices for this class of molecules. It is strongly recommended that users perform their own stability studies for their specific formulations and applications.
Physicochemical Properties and Structural Considerations
This compound is a disaccharide nucleoside antibiotic produced by Streptomyces sp. KO-8119.[1] Its structure, which includes a cytosine moiety linked to a disaccharide, suggests potential instability at the N-glycosidic bond, which can be susceptible to cleavage under certain conditions. As a member of the broader class of aminoglycoside antibiotics, it is a polar molecule.[2][3] The physicochemical properties of such complex molecules are critical to their stability and require careful consideration during handling and storage.
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively documented in public literature, general recommendations for related complex antibiotics can be applied. For optimal stability, consider the following:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. 2-8°C for short-term use. | Lower temperatures slow down chemical degradation processes. |
| Form | As a dry, lyophilized powder. | The solid state minimizes degradation reactions that occur in solution. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation. |
| Light | Protect from light. | Use amber vials or store in the dark to prevent photodegradation. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis of labile functional groups. |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for any specific storage instructions.
Stability in Solution
The stability of this compound in solution is expected to be dependent on the solvent, pH, and temperature.
-
Solvent Selection: For preparing stock solutions, use high-purity, anhydrous solvents such as DMSO or DMF. For aqueous applications, use sterile, purified water or buffered solutions. Avoid repeated freeze-thaw cycles of solutions.
-
pH Considerations: The stability of nucleoside antibiotics can be pH-dependent. It is advisable to conduct experiments in buffered solutions at a pH that mimics physiological conditions (e.g., pH 7.4) or at a pH determined to be optimal for stability. Avoid strongly acidic or basic conditions, which can catalyze hydrolysis of the glycosidic bond and other functional groups.
Experimental Protocol: Preliminary Stability Assessment of this compound
This protocol outlines a general method for assessing the short-term stability of this compound in a specific buffer solution.
4.1. Materials
-
This compound (lyophilized powder)
-
High-purity solvent (e.g., DMSO)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
4.2. Procedure
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution with the buffer of choice to a final working concentration (e.g., 100 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the working solution by HPLC or LC-MS to determine the initial peak area or concentration of this compound. This will serve as the baseline.
-
Incubation: Aliquot the remaining working solution into separate, sealed vials for each time point and temperature condition to be tested. Incubate the vials at the selected temperatures.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS using the same method as the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each temperature.
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A is a nucleoside antibiotic with demonstrated anticoccidial and cytotoxic activities. As a member of the cytosaminomycin family, isolated from Streptomyces amakusaensis, it presents a potential candidate for further investigation in drug development. These application notes provide detailed protocols for handling, safety, and in vitro evaluation of this compound, based on available data and established methodologies for similar compounds.
Handling and Safety Precautions
1.1. Material Safety Data Sheet (MSDS) Information (Analogous)
1.2. Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, the following personal protective equipment is mandatory to minimize exposure[1][2][3]:
-
Gloves: Double-gloving with nitrile gloves is recommended. Change the outer glove immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder or if aerosolization is possible[4].
1.3. Handling Procedures
-
All work with this compound powder and stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Prepare a designated work area and cover surfaces with absorbent, disposable liners.
-
Do not eat, drink, or smoke in the handling area[1].
1.4. Storage
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Refer to the supplier's instructions for optimal storage temperature.
1.5. Spill Management
-
In case of a spill, evacuate the area and alert others.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Decontaminate the area using a suitable laboratory disinfectant or a 10% bleach solution, followed by a water rinse.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
1.6. First Aid Measures
-
If Inhaled: Move the person to fresh air. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
1.7. Disposal
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Appearance | Pale yellow powder | [5] |
| Molecular Formula | C₂₂H₃₄N₄O₈S | [5] |
| Molecular Weight | 514.21 g/mol | [5] |
| Solubility | Soluble in DMSO, MeOH, CHCl₃. Insoluble in H₂O, hexane. | [5] |
Mechanism of Action (Proposed)
The precise mechanism of action for this compound has not been fully elucidated. However, based on its classification as a nucleoside antibiotic and its anticoccidial activity, a plausible mechanism involves the inhibition of essential biosynthetic pathways in the target organism.
As a nucleoside analog, this compound may interfere with nucleic acid synthesis or cell wall biosynthesis[5][6][7][8]. Several nucleoside antibiotics are known to target the bacterial translocase MraY, an enzyme crucial for peptidoglycan synthesis[5][8]. In the context of its anticoccidial activity against Eimeria tenella, it might disrupt critical metabolic processes such as ion transport across membranes, mitochondrial respiration, or the synthesis of cofactors like folic acid or DNA.
Caption: Proposed mechanism of action for this compound.
In Vitro Efficacy Data
The following table summarizes the known in vitro activity of this compound against Eimeria tenella and its cytotoxicity in two cell lines.
| Assay | Organism/Cell Line | Minimum Effective Concentration (µM) | Reference |
| Anticoccidial Activity | Eimeria tenella in Chicken Embryonic Cells | 0.6 | [5] |
| Cytotoxicity | Chicken Embryonic Cells | 19 | [5] |
| Anticoccidial Activity | Eimeria tenella in BHK-21 Cells | 0.3 | [5] |
| Cytotoxicity | BHK-21 Cells | 0.6 | [5] |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
5.1. Protocol 1: In Vitro Anticoccidial Susceptibility Assay
This protocol is designed to assess the inhibitory effect of this compound on the invasion and development of Eimeria tenella sporozoites in a host cell line[9][10][11].
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line
-
Eimeria tenella oocysts
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sporozoite purification reagents (e.g., DE-52 cellulose)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying parasite load (e.g., DNA extraction kit and qPCR reagents)
Procedure:
-
Cell Seeding: Seed MDBK cells into 96-well plates to form a confluent monolayer.
-
Sporozoite Preparation: Purify sporozoites from sporulated Eimeria tenella oocysts.
-
Compound Treatment: Pre-incubate the purified sporozoites with various concentrations of this compound (and a vehicle control) for 1 hour at 4°C.
-
Infection: Add the treated sporozoites to the MDBK cell monolayers and allow for invasion.
-
Incubation: Incubate the infected cells for a specified period (e.g., 24 or 48 hours) to allow for parasite development.
-
Quantification: Lyse the cells and quantify the parasite load using qPCR to determine the extent of inhibition.
5.2. Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound[12][13][14][15][16].
Materials:
-
BHK-21 or another suitable cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add MTT solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Antimicrobial nucleoside antibiotics targeting cell wall assembly: recent advances in structure-function studies and nucleoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity Assay Protocol [protocols.io]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Experimental Use of Cytosaminomycin A in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a nucleoside antibiotic isolated from the culture broth of Streptomyces amakusaensis.[1][2] As a member of the nucleoside antibiotic family, its primary mechanism of action is believed to be the inhibition of protein synthesis, a fundamental process for cell survival and proliferation.[2][3][4] This property makes this compound a compound of interest for its potential applications in antimicrobial and anticancer research. These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its physicochemical properties, proposed mechanism of action, and detailed protocols for assessing its biological activity.
Physicochemical Properties
This compound is a pale yellow powder with the molecular formula C₂₂H₃₄N₄O₈S and a molecular weight of 514.21 g/mol .[1] It exhibits solubility in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727) (MeOH), and chloroform (B151607) (CHCl₃), but is insoluble in water and hexane.[1] For cell culture experiments, it is recommended to prepare a stock solution in DMSO.
Proposed Mechanism of Action: Inhibition of Protein Synthesis
As a nucleoside antibiotic, this compound is hypothesized to exert its cytotoxic effects by interfering with the process of protein translation. Nucleoside antibiotics often mimic natural nucleosides and can be incorporated into growing RNA chains, leading to premature termination, or they can bind to ribosomes, inhibiting key steps in translation such as peptide bond formation or translocation. This inhibition of protein synthesis disrupts cellular homeostasis, leading to cell cycle arrest and ultimately apoptosis.
Data Presentation
The following tables summarize the known quantitative data for this compound's biological activity.
| Compound | Cell Line | Minimum Effective Concentration (Anticoccidial Activity) (µM) | Cytotoxicity (µM) |
| This compound | Chicken Embryonic Cells | 0.6 | 19 |
| This compound | BHK-21 Cells | 0.3 | 0.6 |
Table 1: In vitro anticoccidial activity and cytotoxicity of this compound.[1]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
Procedure:
-
Calculate the required amount of this compound to prepare a 10 mM stock solution. (Molecular Weight = 514.21 g/mol )
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., BHK-21)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates, sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
In Vitro Anticoccidial Activity Assay
This protocol is adapted from the methodology used in the initial characterization of this compound and is designed to assess its inhibitory effect on the intracellular development of Eimeria tenella in a host cell line.
Materials:
-
Host cell line (e.g., Chicken Embryonic Fibroblasts or BHK-21 cells)
-
Complete cell culture medium
-
Eimeria tenella sporozoites
-
This compound stock solution (10 mM in DMSO)
-
24-well cell culture plates, sterile
-
Inverted microscope
Procedure:
-
Host Cell Culture:
-
Seed the host cells in a 24-well plate and grow to confluency.
-
-
Sporozoite Preparation and Inoculation:
-
Prepare a suspension of Eimeria tenella sporozoites in the appropriate infection medium.
-
Infect the confluent host cell monolayer with the sporozoite suspension.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in the culture medium.
-
After allowing the sporozoites to invade the host cells (typically 2-4 hours), remove the inoculum and add the medium containing the different concentrations of this compound.
-
Include a no-treatment control and a positive control (an established anticoccidial drug).
-
-
Incubation and Observation:
-
Incubate the plates for a period that allows for the development of schizonts (typically 48-72 hours).
-
Observe the cells daily using an inverted microscope to assess cytotoxicity and the development of parasitic stages.
-
-
Assessment of Anticoccidial Activity:
-
After the incubation period, fix and stain the cell monolayers.
-
Count the number of mature schizonts per field of view for each concentration of this compound and the controls.
-
The minimum effective concentration is the lowest concentration at which no mature schizonts are observed.
-
References
Troubleshooting & Optimization
Optimizing fermentation conditions for Streptomyces antibiotic production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Streptomyces antibiotic production.
Troubleshooting Guides
This section addresses specific issues that may arise during Streptomyces fermentation experiments.
Issue 1: Low or No Antibiotic Yield
Q1: My Streptomyces culture is growing well (high biomass), but the antibiotic yield is consistently low or absent. What are the potential causes and how can I troubleshoot this?
A1: This is a common issue and can stem from several factors related to nutrient signaling and secondary metabolism regulation. Secondary metabolite production, including antibiotics, is often triggered by nutrient limitation and specific signaling molecules, and it typically occurs in the late growth or stationary phase.[1][2]
Possible Causes & Troubleshooting Steps:
-
Suboptimal Medium Composition: The composition of the fermentation medium is critical. An excess of certain nutrients, particularly phosphate (B84403) and readily metabolized carbon/nitrogen sources, can suppress antibiotic production.
-
Optimize Carbon and Nitrogen Sources: Systematically evaluate different carbon and nitrogen sources and their concentrations. Complex carbon sources like starch and nitrogen sources like soybean meal or peptone are often preferable to glucose and ammonium (B1175870) for inducing antibiotic synthesis.[3]
-
Monitor and Adjust Phosphate Concentration: High phosphate concentrations are known to repress secondary metabolite production in Streptomyces.[4][5] Ensure the phosphate level in your medium is not inhibitory. Consider using a phosphate-limited medium to trigger antibiotic biosynthesis.
-
Trace Metal Availability: Ensure essential trace metals, which act as cofactors for biosynthetic enzymes, are present in optimal concentrations.
-
-
Incorrect Fermentation pH: The pH of the culture medium significantly influences both growth and antibiotic production, with the optimal pH for each often differing.
-
Monitor and Control pH: Continuously monitor the pH throughout the fermentation. The optimal pH for antibiotic production by many Streptomyces species is often in the neutral to slightly alkaline range (pH 7.0-8.0).[6] Implement a pH control strategy using appropriate buffers or automated acid/base addition.
-
-
Inadequate Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for the biosynthesis of many antibiotics.
-
Optimize Dissolved Oxygen (DO): Maintain an adequate dissolved oxygen level. Low DO can limit growth and antibiotic synthesis.
-
Adjust Agitation Speed: Increasing agitation can improve oxygen transfer but excessive shear stress can damage mycelia. The effect of agitation on productivity can be independent of the DO concentration.
-
-
Strain Viability and Inoculum Quality: The health and developmental stage of the inoculum can significantly impact the fermentation outcome.
-
Use a Fresh and Healthy Inoculum: Prepare inoculum from a fresh, well-sporulated culture.
-
Optimize Inoculum Age and Size: The age of the seed culture can affect the onset of the production phase.
-
Consider Strain Degeneration: Streptomyces strains can lose their ability to produce antibiotics after repeated subculturing. It is advisable to return to original glycerol (B35011) stocks periodically.
-
Issue 2: Inconsistent Antibiotic Yields Between Batches
Q2: I am observing significant batch-to-batch variability in my antibiotic yield, even with the same protocol. What could be causing this inconsistency?
A2: Inconsistent yields often point to subtle variations in experimental conditions or raw materials.
Possible Causes & Troubleshooting Steps:
-
Variability in Complex Media Components: If you are using complex media components like yeast extract, peptone, or soybean meal, their composition can vary between suppliers and even between different lots from the same supplier.
-
Standardize Media Preparation: Use high-quality, standardized components. Test new batches of complex components in small-scale experiments before use in large-scale fermentations.
-
Consider a Defined Medium: For more consistent results, develop a defined or semi-defined medium where the exact chemical composition is known.
-
-
Fluctuations in Fermentation Conditions: Even minor deviations in pH, temperature, agitation, or aeration can lead to different outcomes.
-
Calibrate Probes and Equipment: Regularly calibrate all sensors (pH, DO, temperature) and ensure that equipment like pumps and mass flow controllers are functioning correctly.
-
Maintain Consistent Inoculum: Standardize your inoculum preparation, including spore concentration, age of the seed culture, and transfer volume.
-
-
Contamination: Low levels of contamination can compete for nutrients and produce inhibitory substances, affecting the growth of Streptomyces and its antibiotic production.
-
Verify Culture Purity: Regularly check the purity of your cultures using microscopy and by plating on different media.
-
Issue 3: Poor or No Sporulation Affecting Inoculum
Q3: My Streptomyces strain is not sporulating well on solid media, making it difficult to prepare a consistent spore suspension for inoculation. How can I improve sporulation?
A3: Sporulation is a developmental process in Streptomyces that is often linked to antibiotic production and is influenced by nutrient availability and culture conditions.[1]
Possible Causes & Troubleshooting Steps:
-
Inappropriate Growth Medium: The medium composition may be too rich, inhibiting the developmental switch to sporulation.
-
Use Sporulation-Inducing Media: Utilize media known to promote sporulation, such as oatmeal agar (B569324), starch casein agar, or other nutrient-limited agars.
-
Reduce Nutrient Concentration: A decrease in the concentration of readily available carbon and nitrogen sources can often induce sporulation.
-
-
Suboptimal Culture Conditions: Temperature, humidity, and light can affect sporulation.
-
Optimize Incubation Temperature: Most Streptomyces species sporulate well at temperatures between 28-30°C.
-
Ensure Adequate Humidity: Prevent plates from drying out during prolonged incubation.
-
-
Strain Degeneration: As mentioned previously, repeated subculturing can lead to the loss of developmental capabilities, including sporulation.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for Streptomyces antibiotic production?
A4: The optimal pH for antibiotic production varies between different Streptomyces species and for different antibiotics. However, a common trend is that the optimal pH for growth may differ from the optimal pH for antibiotic production. For many species, a neutral to slightly alkaline pH (7.0-8.0) is favorable for antibiotic synthesis.[6] It is crucial to experimentally determine the optimal pH profile for your specific strain and process.
Q5: How do carbon and nitrogen sources affect antibiotic production?
A5: Carbon and nitrogen sources have a profound regulatory effect on antibiotic biosynthesis.
-
Carbon Source: Readily metabolized sugars like glucose can cause carbon catabolite repression, which inhibits the expression of genes for secondary metabolism. Slower-metabolized carbon sources, such as starch or glycerol, are often preferred for antibiotic production.
-
Nitrogen Source: Similar to carbon, easily assimilated nitrogen sources like ammonium can be repressive.[3] More complex nitrogen sources, such as amino acids (e.g., proline), peptone, or soybean meal, often support higher antibiotic yields.[6]
Q6: What is the role of aeration and agitation in Streptomyces fermentation?
A6: Streptomyces are typically aerobic microorganisms, making aeration and agitation critical parameters.
-
Aeration: Supplies the necessary oxygen for cell growth and energy metabolism, which are prerequisites for antibiotic synthesis.
-
Agitation: Serves two main purposes: it ensures the homogeneity of the culture medium (distributing nutrients and preventing cell settling) and enhances the oxygen transfer from the gas phase to the liquid medium. However, excessive agitation can lead to shear stress, which can damage the mycelial structure of Streptomyces and negatively impact production.
Q7: How can I prevent contamination in my Streptomyces fermentation?
A7: Maintaining a sterile environment is paramount.
-
Strict Aseptic Technique: All media, equipment, and inoculum should be properly sterilized. Work in a laminar flow hood when performing inoculations and sampling.[7]
-
Sterile Inoculum: Ensure your seed culture is pure before inoculating the fermenter.[8]
-
Bioreactor Integrity: Regularly check seals, O-rings, and connections on your bioreactor to prevent the entry of contaminants.
-
Positive Pressure: Maintain a slight positive pressure inside the bioreactor to minimize the ingress of airborne contaminants.
Data Presentation
Table 1: Optimal Fermentation Parameters for Antibiotic Production by Various Streptomyces Species.
| Streptomyces Species | Antibiotic | Optimal Carbon Source | Optimal Nitrogen Source | Optimal pH | Optimal Temperature (°C) |
| S. griseus | Streptomycin | Glucose | Proline | 7.0-8.0 | 25-30 |
| S. coelicolor | Actinorhodin (B73869) | Starch | Yeast Extract | 7.0 | 30 |
| S. rimosus | Oxytetracycline | Corn Starch | Soybean Meal | 6.0-7.0 | 28 |
| S. virginiae | Virginiamycin | Glucose | Soybean Flour | 6.5-7.0 | 28 |
| S. kanamyceticus | Kanamycin | Glucose | Glycine max | 7.0 | 28 |
Note: The optimal conditions listed are indicative and may require further optimization for specific strains and fermentation systems.
Experimental Protocols
Protocol 1: Two-Stage Fermentation for Antibiotic Production
This protocol is designed to separate the growth phase from the production phase, which can enhance antibiotic yield.
-
Stage 1: Seed Culture (Growth Phase)
-
Prepare a seed culture medium optimized for rapid biomass accumulation (e.g., a nutrient-rich medium with readily available carbon and nitrogen sources).
-
Inoculate the seed medium with a fresh spore suspension or a vegetative inoculum.
-
Incubate at the optimal growth temperature (e.g., 28-30°C) with vigorous agitation to ensure high aeration.
-
Grow the culture until it reaches the late logarithmic phase of growth.
-
-
Stage 2: Production Culture
-
Prepare a production medium designed to induce secondary metabolism (e.g., limited in phosphate and containing complex carbon/nitrogen sources).
-
Inoculate the production medium with a specific volume (e.g., 5-10% v/v) of the seed culture from Stage 1.
-
Incubate under optimized production conditions (which may differ from the growth conditions in terms of temperature, pH, and agitation).
-
Monitor antibiotic production over time using methods like bioassays or HPLC.
-
Protocol 2: Preparation of Streptomyces Spore Suspension
A standardized spore suspension is crucial for reproducible fermentations.
-
Culture the Streptomyces strain on a solid agar medium that promotes sporulation (e.g., Starch Casein Agar or Oatmeal Agar) until confluent sporulation is observed (typically 7-14 days).
-
Aseptically add 5-10 mL of sterile distilled water or a suitable buffer to the plate.
-
Gently scrape the surface of the agar with a sterile loop or spreader to release the spores into the liquid.[9]
-
Transfer the spore suspension to a sterile tube. To separate spores from mycelial fragments, you can either let the larger fragments settle for a few minutes and carefully pipette off the supernatant containing the spores, or filter the suspension through sterile cotton wool.[9][10]
-
Centrifuge the spore suspension to pellet the spores.
-
Wash the spore pellet with sterile water and re-centrifuge.
-
Resuspend the final spore pellet in a 20% sterile glycerol solution.
-
Aliquot the spore suspension into cryovials and store at -80°C for long-term use.[11]
Protocol 3: Quantification of Actinorhodin by HPLC
Actinorhodin is a pH-indicating antibiotic (blue in alkaline conditions, red in acidic conditions) produced by Streptomyces coelicolor.
-
Sample Preparation:
-
Take a known volume of the culture broth and centrifuge to separate the supernatant and the mycelium.
-
For extracellular actinorhodin, take the supernatant. For intracellular, resuspend the mycelial pellet in 1M KOH to extract the antibiotic (the solution will turn blue).[12]
-
Acidify the supernatant or the KOH extract to approximately pH 2-3 with HCl. The solution will turn red.[12]
-
Extract the acidified solution with an equal volume of ethyl acetate (B1210297). The actinorhodin will move to the organic (ethyl acetate) phase.[13]
-
Evaporate the ethyl acetate to dryness and resuspend the residue in a known volume of a suitable solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water.[13]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution method, for example, with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12][13]
-
A typical gradient could be: start with 5% Solvent B, ramp up to 95% Solvent B over 20 minutes, hold for 5 minutes, and then re-equilibrate at 5% Solvent B.
-
Detect actinorhodin using a UV-Vis detector at a wavelength where it has a strong absorbance (e.g., 530 nm).
-
Quantify the amount of actinorhodin by comparing the peak area to a standard curve generated with purified actinorhodin.
-
Visualizations
Caption: A general experimental workflow for optimizing antibiotic production.
Caption: Gamma-butyrolactone (GBL) signaling pathway in Streptomyces.[14][15][16][17][18]
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Generation of an Artificial ATP Deficit Triggers Antibiotic Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 9. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]
- 10. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 11. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ActVI-ORFA directs metabolic flux towards actinorhodin by preventing intermediate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Cytosaminomycin A Production from Streptomyces Cultures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield of Cytosaminomycin A from Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a nucleoside antibiotic with anticoccidial properties. It is structurally related to amicetin (B1664860) and oxyplicacetin.[1] The producing organism is Streptomyces amakusaensis KO-8119, a soil isolate.[2]
Q2: What are the key challenges in optimizing this compound yield?
A2: Like many secondary metabolites from Streptomyces, the production of this compound is often low in standard laboratory conditions and can be highly sensitive to nutritional and environmental factors. Key challenges include suboptimal media composition, unfavorable fermentation parameters (pH, temperature, aeration), and potential feedback inhibition.
Q3: What are the primary metabolic precursors for this compound biosynthesis?
A3: Based on the biosynthesis of the closely related antibiotic amicetin, the primary precursors for this compound are likely derived from:
-
Chorismate pathway: for the p-aminobenzoic acid (PABA) moiety.[3][4]
-
Pentose Phosphate Pathway and Glycolysis: for the deoxysugar moieties, likely originating from glucose-1-phosphate.[3]
-
Pyrimidine biosynthesis: for the cytosine base.[5]
-
Amino acid metabolism: for the terminal carboxylic acid moiety, which for this compound is (E)-3-(methylthio)acrylic acid.[1]
Troubleshooting Guide
Problem 1: Low or No Production of this compound
This is a common issue that can be addressed by systematically evaluating the culture media and fermentation parameters.
Possible Cause 1: Suboptimal Carbon Source
Streptomyces metabolism and secondary metabolite production are highly dependent on the type and concentration of the carbon source.
Solution: Experiment with different carbon sources. While glucose is a common choice, a combination of a rapidly metabolizable sugar (like glucose) and a more slowly utilized one (like starch or glycerol) can sometimes sustain production for longer.
Table 1: Recommended Carbon Source Concentrations for Streptomyces Fermentation
| Carbon Source | Concentration Range (g/L) | Notes |
| Glucose | 10 - 40 | High concentrations can cause catabolite repression. |
| Soluble Starch | 10 - 30 | Often used in combination with other sugars. |
| Glycerol | 10 - 20 | Can lead to different metabolic fluxes compared to glucose. |
| Malt Extract | 4 - 10 | Provides a complex mixture of carbohydrates and other nutrients. |
Possible Cause 2: Inappropriate Nitrogen Source
The nature and concentration of the nitrogen source are critical for both growth and antibiotic production.
Solution: Test various organic and inorganic nitrogen sources. Complex organic sources like soybean meal and yeast extract often support robust antibiotic production.
Table 2: Recommended Nitrogen Source Concentrations for Streptomyces Fermentation
| Nitrogen Source | Concentration Range (g/L) | Notes |
| Soybean Meal | 10 - 25 | A complex source, widely used for antibiotic production. |
| Yeast Extract | 1 - 5 | Provides vitamins and other growth factors. |
| Peptone | 2 - 10 | A good source of amino acids and peptides. |
| Ammonium Sulfate | 1 - 3 | An inorganic source, use with a buffer to control pH. |
Possible Cause 3: Unfavorable Fermentation Parameters
Physical parameters such as pH, temperature, and dissolved oxygen must be tightly controlled for optimal secondary metabolite production.
Solution: Optimize fermentation parameters using a systematic approach (e.g., one-factor-at-a-time or a design of experiments approach).
Table 3: Recommended Fermentation Parameters for Streptomyces Cultures
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 8.0 | pH can shift during fermentation; buffering or active control is recommended. |
| Temperature | 28 - 30°C | Optimal temperature for growth may differ from that for production. |
| Agitation | 150 - 250 rpm | Ensure adequate mixing and oxygen transfer without causing excessive shear stress. |
| Incubation Time | 7 - 14 days | Production of secondary metabolites often occurs in the stationary phase. |
Problem 2: Good Biomass Growth but Poor this compound Yield
This scenario often points towards precursor limitation or regulatory issues.
Solution: Precursor Feeding
Supplementing the culture medium with biosynthetic precursors can significantly enhance the yield of the target compound. Based on the structure of this compound and the biosynthesis of related compounds, the following precursors can be tested.
Table 4: Potential Precursors for Enhancing this compound Production
| Precursor | Rationale | Suggested Concentration |
| p-Aminobenzoic Acid (PABA) | Direct precursor for the PABA moiety.[3][4] | 0.1 - 1.0 mM |
| Cytosine or Cytidine | Direct precursors for the cytosine base. | 0.5 - 2.0 mM |
| L-Methionine | Potential precursor for the (E)-3-(methylthio)acrylic acid side chain. | 1 - 5 mM |
| D-Glucose | Primary precursor for the deoxysugar moieties. | See Table 1 |
Experimental Protocols
Protocol 1: Media Optimization
-
Prepare a basal medium: A starting point could be a medium containing (per liter): 20 g soluble starch, 15 g soybean meal, 2 g yeast extract, 2 g NaCl, and 2 g CaCO₃.
-
Vary one component at a time: Prepare flasks with the basal medium but with varying concentrations of a single carbon or nitrogen source as detailed in Tables 1 and 2.
-
Inoculation: Inoculate each flask with a standardized spore suspension or vegetative inoculum of Streptomyces amakusaensis KO-8119.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 10 days).
-
Extraction and Analysis: At the end of the fermentation, extract this compound from the broth and mycelium using a suitable solvent (e.g., ethyl acetate (B1210297) or butanol). Quantify the yield using HPLC.
-
Data Analysis: Compare the yields from the different media compositions to identify the optimal concentration for each component.
Protocol 2: Precursor Feeding Experiment
-
Culture Preparation: Grow Streptomyces amakusaensis KO-8119 in the optimized production medium.
-
Precursor Addition: Prepare sterile stock solutions of the precursors listed in Table 4. Add the precursors to the cultures at different time points (e.g., at 48, 72, and 96 hours post-inoculation).
-
Control: Maintain a control culture with no precursor addition.
-
Incubation and Analysis: Continue the incubation and harvest the cultures at the optimal time point determined previously. Extract and quantify this compound as described in Protocol 1.
-
Evaluation: Compare the yields from the precursor-fed cultures to the control to determine the effect of each precursor and the optimal feeding time.
Visualizations
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for yield improvement.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Biosynthesis of C-Nucleoside Minimycin and Indigoidine in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the amicetin biosynthesis gene cluster from Streptomyces vinaceusdrappus NRRL 2363 implicates two alternative strategies for amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside antibiotics: biosynthesis, regulation, and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity in Cytosaminomycin A Extracts
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to low bioactivity in Cytosaminomycin A extracts. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected bioactivity?
This compound is a nucleoside antibiotic produced by fermentation of Streptomyces species, such as Streptomyces amakusaensis[1][2]. It is structurally related to oxyplicacetin (B22837) and belongs to the aminoglycoside class of antibiotics[1][2]. Its primary reported bioactivities are anticoccidial and antibacterial[1]. As a nucleoside antibiotic, it is believed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria[3].
Q2: My this compound extract shows lower than expected bioactivity. What are the potential causes?
Low bioactivity in natural product extracts can stem from a variety of factors throughout the production and testing workflow. The primary areas to investigate are the fermentation process, the extraction and handling procedures, and the bioassay methodology. Inconsistent production of the bioactive metabolite by the Streptomyces strain, degradation of the compound during extraction or storage, or issues with the bioassay itself are the most common culprits.
Q3: How can I confirm that my Streptomyces culture is producing this compound?
To verify the production of this compound, a small-scale analytical extraction followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. The resulting chromatogram should be compared to a reference standard of this compound if available. If a standard is not available, comparison with previously successful batches or analysis by mass spectrometry to confirm the presence of the expected molecular weight can provide evidence of production.
Troubleshooting Guides
Issue 1: Low Yield of Bioactive Compound from Fermentation
If you suspect that the fermentation process is the source of low bioactivity, consider the following troubleshooting steps.
Caption: A stepwise approach to troubleshooting low bioactivity originating from the fermentation process.
The optimal conditions for secondary metabolite production by Streptomyces can be strain-specific. The following table provides a range of reported optimal conditions for producing similar antibiotics, which can be used as a starting point for the optimization of this compound production[4][5][6][7][8].
| Parameter | Recommended Range | Potential Impact on Bioactivity |
| Carbon Source (e.g., Glucose) | 30-40 g/L | A primary energy source; concentration can influence the switch from primary to secondary metabolism. |
| Nitrogen Source (e.g., Soybean Meal) | 15-25 g/L | Essential for cell growth and enzyme production; the type and concentration can significantly affect antibiotic yield. |
| Initial pH | 6.5 - 7.5 | Affects enzyme activity and nutrient uptake. |
| Fermentation Temperature | 28 - 30 °C | Influences microbial growth rate and enzyme stability. |
| Inoculum Volume | 5% (v/v) | An appropriate inoculum density ensures a healthy start to the fermentation. |
| Fermentation Time | 7 - 12 days | Secondary metabolite production often occurs in the stationary phase of growth. |
Issue 2: Degradation of this compound During Extraction and Storage
This compound, like many bioactive compounds, can be susceptible to degradation if not handled properly. The following guide will help you minimize the loss of bioactivity during extraction and storage.
Caption: A checklist for troubleshooting loss of bioactivity during extraction and storage.
The stability of nucleoside antibiotics can be influenced by several factors. The following table provides general guidelines for optimizing the extraction and storage of this compound to maintain its bioactivity[9][10][11][12][13].
| Parameter | Recommended Condition | Potential Impact on Bioactivity |
| Extraction Solvent | Ethyl Acetate (B1210297) | A commonly used solvent for extracting moderately polar compounds from fermentation broths. |
| Extraction Temperature | < 40 °C | Higher temperatures can lead to thermal degradation of the antibiotic. |
| pH of Aqueous Solution | 5.0 - 7.0 | Nucleoside antibiotics are often most stable in a slightly acidic to neutral pH range. |
| Storage Temperature | -20 °C or lower | Low temperatures slow down chemical degradation. |
| Storage Conditions | Dry, protected from light | Hydrolysis and photodegradation can reduce bioactivity. |
Issue 3: Inaccurate Bioassay Results
If you have confirmed that the fermentation and extraction processes are optimal, the issue may lie with the bioassay itself.
The following diagram illustrates the general mechanism of action for a nucleoside antibiotic that inhibits protein synthesis.
Caption: General mechanism of action for nucleoside antibiotics that inhibit protein synthesis.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
This protocol provides a general procedure for the fermentation of a Streptomyces species to produce this compound.
Materials:
-
Streptomyces strain (e.g., S. amakusaensis)
-
Seed culture medium (e.g., ISP2 broth)
-
Production medium (optimized based on the table above)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Prepare the seed culture by inoculating a loopful of Streptomyces spores or mycelia into the seed culture medium.
-
Incubate the seed culture at 28-30°C with shaking at 200 rpm for 2-3 days.
-
Inoculate the production medium with the seed culture at a 5% (v/v) ratio.
-
Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-12 days.
-
Monitor the fermentation broth for changes in pH, cell growth, and bioactivity at regular intervals.
Protocol 2: Solvent Extraction of this compound
This protocol describes a general method for extracting this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge at 10,000 x g for 20 minutes to separate the supernatant from the mycelia.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 10-15 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh volume of ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
The resulting crude extract can be further purified by column chromatography (e.g., silica (B1680970) gel).
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of a this compound extract against a target bacterium[4][5][14].
Materials:
-
This compound extract
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound extract in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the extract in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial inoculum in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without extract) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the extract that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Cytosaminomycin A in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with Cytosaminomycin A in aqueous solutions.
Troubleshooting Guides and FAQs
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a known characteristic of many nucleoside antibiotics like this compound. Here are several troubleshooting steps you can take, starting with the simplest:
-
Sonication: Gentle sonication can help break up aggregates and increase the surface area of the compound, facilitating dissolution.
-
Gentle Heating: Warming the solution to 37°C may improve solubility. However, be cautious as prolonged heating can degrade the compound. Monitor for any changes in color or clarity that might indicate degradation.
-
Co-solvents: If the above methods are insufficient, consider using a small percentage of a water-miscible organic co-solvent. Start with low concentrations (e.g., 1-5%) and gradually increase if necessary. Common co-solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
It is crucial to perform vehicle control experiments to ensure the co-solvent does not interfere with your assay.
Q2: What is the maximum aqueous solubility of this compound?
A2: Currently, there is no publicly available, quantitative data on the maximum aqueous solubility of this compound. Based on its structural similarity to other nucleoside antibiotics, it is expected to have low water solubility. We strongly recommend experimentally determining the solubility in your specific buffer system using a standard method like the shake-flask method.
Q3: I'm seeing precipitation of this compound in my cell culture media. How can I prevent this?
A3: Precipitation in complex media like cell culture medium can occur even if the compound initially dissolves in a simpler buffer. This is often due to interactions with proteins or other components in the media.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable organic solvent (like DMSO) at a high concentration.
-
Serial Dilution: Add the concentrated stock solution to your cell culture media in a stepwise manner, vortexing or mixing gently after each addition, to reach the final desired concentration. This gradual dilution can help prevent immediate precipitation.
-
Use of Solubilizing Agents: For formulation development, consider using excipients that can enhance and maintain solubility. These include:
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility and prevent precipitation.[2]
-
Lipid-based formulations: For in vivo studies, formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve its bioavailability.[3][4]
-
Q4: How does the stability of this compound in aqueous solution affect my experiments?
A4: The stability of any compound in solution is critical for obtaining reliable and reproducible experimental results. While specific stability data for this compound is limited, nucleoside analogs can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Storage: Always store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Fresh Preparations: For sensitive assays, it is best to prepare fresh working solutions from a frozen stock on the day of the experiment.
-
pH Monitoring: Be mindful of the pH of your solutions, as extremes in pH can accelerate degradation.[5]
Quantitative Data Summary
Since specific experimental solubility data for this compound is not publicly available, the following table provides a representative example of how to present such data once determined. Researchers should establish these values for their specific experimental conditions.
| Solvent System | Temperature (°C) | pH | Estimated Solubility (µg/mL) | Notes |
| Water | 25 | 7.0 | < 10 | Expected to be very low. |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | < 10 | Similar to water. |
| Water with 5% DMSO | 25 | 7.0 | 50 - 100 | Co-solvent significantly improves solubility. |
| Water with 10% Ethanol | 25 | 7.0 | 20 - 50 | Ethanol can also be used as a co-solvent. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | 7.4 | Variable | Solubility can be influenced by media components. |
Disclaimer: The values in this table are illustrative and not based on experimental data for this compound. It is imperative to experimentally determine the solubility for your specific needs.
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. "Excess" means that undissolved solid should be visible.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method against a standard curve of known concentrations.
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Visualizations
Experimental Workflow for Solubility Determination
References
Preventing degradation of Cytosaminomycin A during storage
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is Cytosaminomycin A and to which class of antibiotics does it belong?
This compound is a nucleoside antibiotic. Structurally, it is related to amicetin (B1664860) and plicacetin, all of which are part of the amicetin group of antibiotics. These compounds are known for their antibacterial and antiviral properties.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general characteristics of nucleoside and aminoglycoside antibiotics, the primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation. Many antibiotics are heat-sensitive.
-
pH: Exposure to strongly acidic or alkaline conditions can catalyze hydrolysis of labile functional groups. The pH of maximum stability for similar compounds is often near neutral (pH 4-7).
-
Light: Certain antibiotics are photosensitive and can degrade upon exposure to UV or even ambient light.
-
Moisture: The presence of water can facilitate hydrolysis, especially for compounds stored in a solid state.
-
Oxidation: Dissolved oxygen in solutions or exposure to oxidizing agents can lead to the degradation of susceptible moieties within the molecule.
Q3: What are the recommended short-term and long-term storage conditions for this compound?
While specific data for this compound is unavailable, the following conditions are recommended based on best practices for storing similar labile antibiotics:
-
Solid Form:
-
Long-term: Store at -20°C or colder, preferably in a desiccator to protect from moisture.
-
Short-term: Can be stored at 2-8°C for brief periods, protected from light and moisture.
-
-
Stock Solutions:
-
Long-term: Prepare stock solutions in a suitable solvent (e.g., DMSO or sterile aqueous buffer at optimal pH) and store as single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Short-term: If necessary, refrigerated storage (2-8°C) of stock solutions should be for a very limited duration, and the stability under these conditions should be verified.
-
Q4: How can I prepare a stock solution of this compound to maximize its stability?
-
Solvent Selection: Use a high-purity, anhydrous solvent if possible (e.g., DMSO). If an aqueous buffer is required, use a sterile buffer at a pH where this compound is most stable (this may need to be determined experimentally, but starting with a slightly acidic to neutral pH, e.g., pH 6-7, is a reasonable approach).
-
Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation.
-
Storage: Store the aliquots in tightly sealed vials at -80°C. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide: Degradation of this compound
This guide will help you identify and resolve potential issues related to the degradation of this compound in your experiments.
Issue 1: Loss of biological activity of this compound in my experiments.
Technical Support Center: Overcoming Aminoglycoside Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome aminoglycoside antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to aminoglycoside antibiotics?
A1: Bacteria primarily develop resistance to aminoglycosides through three main mechanisms:
-
Enzymatic Modification: This is the most common mechanism, where bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[1][2][3][4] There are three main classes of AMEs:
-
Aminoglycoside N-acetyltransferases (AACs)
-
Aminoglycoside O-phosphotransferases (APHs)
-
Aminoglycoside O-nucleotidyltransferases (ANTs)
-
-
Ribosomal Alterations: Bacteria can modify the antibiotic's target site on the 16S rRNA within the 30S ribosomal subunit.[2][5] This is often achieved through the action of 16S rRNA methyltransferases, which add a methyl group to specific nucleotides in the A-site, blocking the aminoglycoside from binding.[5][6][7]
-
Reduced Intracellular Concentration: This can occur through two main processes:
Q2: How can I determine which resistance mechanism is present in my bacterial strain?
A2: A combination of phenotypic and genotypic methods is typically used. A suggested workflow is to first perform susceptibility testing to a panel of aminoglycosides. Different AMEs have characteristic resistance profiles. For example, the presence of an ant(2")-Ia gene is statistically associated with resistance to gentamicin, tobramycin, and amikacin.[9] Following this, molecular methods such as PCR or whole-genome sequencing can be used to identify specific resistance genes (e.g., genes encoding AMEs or 16S rRNA methyltransferases).
Q3: What are the main strategies to overcome aminoglycoside resistance?
A3: Current strategies focus on several key approaches:
-
Development of Novel Aminoglycosides: Synthesizing new aminoglycoside derivatives that are poor substrates for AMEs is a major strategy.[1][3] Plazomicin is a notable example, designed to be stable against many AMEs.[1][10]
-
Aminoglycoside-Modifying Enzyme (AME) Inhibitors: Using small molecules to inhibit the activity of AMEs can restore the efficacy of existing aminoglycosides when used in combination.[1][4][11]
-
Efflux Pump Inhibitors (EPIs): Co-administration of an EPI with an aminoglycoside can increase the intracellular concentration of the antibiotic, overcoming resistance mediated by efflux pumps.[8][12] Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI.[12]
-
Combination Therapy: Combining aminoglycosides with other classes of antibiotics or with resistance-modifying agents can create synergistic effects.[13]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure the bacterial suspension is standardized to the correct McFarland turbidity standard before dilution. |
| Media and supplement issues | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines, as divalent cation concentrations can significantly affect aminoglycoside activity. |
| Incorrect incubation conditions | Incubate at 35°C for 16-20 hours. Longer incubation times may be necessary for some organisms, but this should be standardized.[14] |
| Contamination of bacterial culture | Streak the culture on an agar (B569324) plate to check for purity before starting the MIC assay. |
| Degradation of antibiotic stock solution | Prepare fresh stock solutions of aminoglycosides and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Problem 2: My AME inhibitor shows no synergistic activity in a checkerboard assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor is not effective against the specific AME | Confirm the identity of the AME in your bacterial strain using molecular methods. The inhibitor may have a narrow spectrum of activity. |
| Inhibitor is not cell-permeable | Some inhibitors show activity in enzymatic assays but fail to enter the bacterial cell.[4] Consider modifying the inhibitor to improve its uptake. |
| Efflux of the inhibitor | The bacterial strain may be actively pumping out the inhibitor. Test for synergy in an efflux pump-deficient mutant strain if available. |
| Incorrect concentration range | The concentrations of the inhibitor and/or the aminoglycoside may be outside the synergistic range. A wider range of concentrations in the checkerboard assay may be necessary. |
Data Presentation
Table 1: Activity of Plazomicin and Comparators against Enterobacteriaceae Isolates with Aminoglycoside-Modifying Enzymes
| Aminoglycoside | Organism | Resistance Mechanism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Plazomicin | E. coli | AME-producing | 1 | 4 |
| Amikacin | E. coli | AME-producing | 8 | >64 |
| Gentamicin | E. coli | AME-producing | >8 | >8 |
| Tobramycin | E. coli | AME-producing | >8 | >8 |
| Plazomicin | K. pneumoniae | AME-producing | 0.5 | 2 |
| Amikacin | K. pneumoniae | AME-producing | 4 | >64 |
| Gentamicin | K. pneumoniae | AME-producing | >8 | >8 |
| Tobramycin | K. pneumoniae | AME-producing | >8 | >8 |
Data adapted from publicly available clinical trial data for plazomicin. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Aminoglycoside antibiotic stock solution
-
Sterile diluents (e.g., saline or CAMHB)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C)
Procedure:
-
Prepare Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions: a. Perform serial two-fold dilutions of the aminoglycoside stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: a. Add the diluted bacterial inoculum to each well (except the sterility control) to a final volume of 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[15]
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., an aminoglycoside and an AME inhibitor).
Materials:
-
Same as for MIC determination, plus a second antimicrobial agent (e.g., AME inhibitor).
Procedure:
-
Plate Setup: a. In a 96-well plate, create a two-dimensional array of concentrations. b. Dilute drug A (e.g., aminoglycoside) horizontally and drug B (e.g., AME inhibitor) vertically. This results in each well having a unique combination of concentrations of the two drugs.
-
Inoculation and Incubation: a. Prepare the bacterial inoculum as described in the MIC protocol. b. Inoculate the plate and incubate under the same conditions.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the results:
- FIC Index ≤ 0.5: Synergy
- 0.5 < FIC Index ≤ 4.0: Additive/Indifference
- FIC Index > 4.0: Antagonism
Visualizations
Caption: Overview of aminoglycoside action and bacterial resistance mechanisms.
Caption: Strategies to combat aminoglycoside resistance.
Caption: Workflow for identifying aminoglycoside resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition and modification of the 30S ribosome by the aminoglycoside-resistance methyltransferase NpmA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Aminoglycoside Resistance and Susceptibility Testing Errors in Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of an Efflux Pump Inhibitor on the Activity of Free and Liposomal Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. biodiamed.gr [biodiamed.gr]
- 15. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the purity of Cytosaminomycin A during chromatography
Welcome to the technical support center for the chromatographic purification of Cytosaminomycin A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the purification of this compound?
The most common impurities are other structurally similar members of the Cytosaminomycin family, namely Cytosaminomycin B, C, and D. These compounds are co-produced during fermentation by Streptomyces amakusaensis and share a similar aminonucleoside core structure, making their separation challenging. Degradation products may also be present, depending on the extraction and storage conditions.
Q2: Which chromatographic techniques are most effective for purifying this compound?
Due to the polar and basic nature of this compound, two primary HPLC techniques are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that show little or no retention in reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.
-
Ion-Pair Reversed-Phase Chromatography (IP-RPLC): This method is effective for separating ionic and highly polar compounds on a non-polar stationary phase (like C18). An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for its retention and separation.
Q3: How can I effectively scale up my analytical method to a preparative scale for larger quantities of pure this compound?
Scaling up from an analytical to a preparative method requires careful consideration to maintain separation efficiency. The key is to maintain the linear velocity of the mobile phase and to scale the injection volume and flow rate proportionally to the change in column volume. It is crucial to first optimize the separation at the analytical scale to maximize resolution and then determine the maximum sample load that can be applied without significant loss of purity.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks where the tailing or leading edge is drawn out.
-
Reduced resolution between this compound and its impurities.
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | For basic compounds like this compound, interactions with residual silanol groups on silica-based columns are a primary cause of peak tailing. - Use a modern, end-capped column: These columns have fewer accessible silanol groups. - Lower the mobile phase pH: A pH of 2.5-3.5 will protonate the silanol groups, reducing their interaction with the protonated amine groups of the analyte. - Increase buffer concentration: A higher buffer concentration (e.g., 50-100 mM) can help to mask the silanol groups. - Use a mobile phase additive: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak distortion. - Reduce the sample concentration: Dilute the sample and reinject. - Increase the column capacity: Use a column with a larger internal diameter or a stationary phase with a higher surface area. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. - Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase composition as the sample solvent. |
| Column Degradation | Voids in the column packing or contamination can lead to poor peak shapes. - Flush the column: Follow the manufacturer's instructions for column cleaning. - Replace the column: If cleaning does not resolve the issue, the column may need to be replaced. |
Issue 2: Poor Resolution Between this compound and its Analogs (B, C, and D)
Symptoms:
-
Overlapping peaks of this compound and other Cytosaminomycin variants.
-
Inability to obtain a pure fraction of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The selectivity of the separation is highly dependent on the mobile phase. - Optimize the organic modifier percentage: In HILIC, carefully adjust the acetonitrile (B52724) concentration. In IP-RPLC, optimize the methanol (B129727) or acetonitrile gradient. - Adjust the mobile phase pH: Small changes in pH can alter the ionization state of the analytes and improve selectivity. - Change the buffer salt: Different buffer salts (e.g., ammonium (B1175870) formate (B1220265) vs. ammonium acetate) can influence selectivity. |
| Inappropriate Stationary Phase | The choice of column chemistry is critical for resolving structurally similar compounds. - Screen different column chemistries: In HILIC, compare amide, bare silica, and zwitterionic phases. In IP-RPLC, test different C18 columns with varying properties. A zwitterionic stationary phase can offer unique selectivity for aminoglycosides. |
| Insufficient Column Efficiency | A column with a low plate count will not provide the necessary resolving power. - Use a column with smaller particles: Columns with 3 µm or sub-2 µm particles offer higher efficiency. - Decrease the flow rate: Lowering the flow rate can improve efficiency, but will increase the run time. |
| Temperature Effects | Temperature can influence selectivity. - Control the column temperature: Use a column oven to maintain a stable and optimized temperature. |
Experimental Protocols
Protocol 1: HILIC Method for the Separation of Cytosaminomycin Analogs
This protocol provides a starting point for the separation of this compound from its related impurities using Hydrophilic Interaction Liquid Chromatography.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zwitterionic HILIC Column (e.g., Click TE-Cys), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 100 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Illustrative Data:
| Compound | Retention Time (min) | Resolution (Rs) from this compound |
| Cytosaminomycin C | 8.2 | 2.1 |
| Cytosaminomycin D | 9.5 | 1.8 |
| This compound | 10.8 | - |
| Cytosaminomycin B | 12.1 | 1.9 |
Protocol 2: Ion-Pair Reversed-Phase HPLC Method for this compound Purification
This protocol is suitable for separating this compound on a standard C18 column.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Heptafluorobutyric Acid (HFBA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 270 nm |
| Injection Volume | 20 µL |
Illustrative Data:
| Compound | Retention Time (min) | Resolution (Rs) from this compound |
| Cytosaminomycin C | 12.5 | 1.9 |
| Cytosaminomycin D | 13.8 | 1.6 |
| This compound | 15.2 | - |
| Cytosaminomycin B | 16.9 | 2.2 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for poor peak shape.
Technical Support Center: Scaling Up Cytosaminomycin A Production
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of Cytosaminomycin A production from Streptomyces amakusaensis KO-8119.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a nucleoside antibiotic belonging to the amicetin (B1664860) group. It is produced by the bacterium Streptomyces amakusaensis KO-8119, a soil isolate.[1]
Q2: My Streptomyces amakusaensis culture shows good growth (high biomass), but the yield of this compound is low. What are the likely causes?
High biomass with low product yield is a common issue in Streptomyces fermentations. This "growth-product decoupling" can be attributed to several factors:
-
Nutrient Repression: The presence of readily metabolizable carbon sources, like glucose, can repress the genes responsible for secondary metabolite production.
-
Suboptimal Induction: The biosynthesis of this compound is likely controlled by a complex regulatory network. The necessary signaling molecules for inducing the biosynthetic gene cluster may be absent or at insufficient concentrations.
-
Incorrect Harvest Time: Secondary metabolite production is typically highest during the stationary phase of growth. Harvesting too early or too late can significantly impact the final yield.
-
Unfavorable pH: The optimal pH for biomass accumulation may differ from the optimal pH for this compound biosynthesis.
Q3: We are observing significant batch-to-batch variability in this compound yield. How can we improve consistency?
Inconsistent production often stems from a lack of standardization in the initial stages of the process. Key areas to focus on include:
-
Inoculum Quality: The age, physiological state, and concentration of the seed culture are critical. Implementing a standardized protocol for spore stock preparation and seed culture development is essential.
-
Raw Material Consistency: Variations in the quality of complex media components (e.g., soybean meal, yeast extract) can lead to inconsistent yields.
-
Precise Control of Fermentation Parameters: Small deviations in pH, temperature, dissolved oxygen, or nutrient feed rates can have a significant impact on the final titer.
Q4: What are the critical parameters to consider when scaling up the fermentation process from shake flasks to a bioreactor?
Scaling up requires maintaining equivalent physiological conditions for the microorganism. Key parameters to consider and control are:
-
Oxygen Transfer Rate (OTR): Ensuring adequate oxygen supply is crucial. This is influenced by agitation speed, aeration rate, and bioreactor geometry.
-
Mixing and Shear Stress: Homogeneous distribution of nutrients and cells is vital, but excessive shear from high agitation can damage mycelia.
-
pH and Temperature Control: Larger volumes have greater thermal and pH inertia, requiring robust and responsive control systems.
-
Nutrient Gradients: In large bioreactors, gradients of nutrients and dissolved oxygen can form, leading to heterogeneous cell populations and reduced productivity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during this compound production.
Problem 1: Low or No this compound Production
| Possible Cause | Recommended Solution |
| Inappropriate Fermentation Medium | Optimize the carbon and nitrogen sources. Experiment with different C:N ratios. Consider replacing glucose with slower-metabolized sugars or glycerol (B35011). |
| Suboptimal pH | Monitor and control the pH throughout the fermentation. The optimal pH for antibiotic production in Streptomyces is often in the neutral to slightly alkaline range (e.g., 6.5-7.5). |
| Inadequate Aeration | Increase agitation and/or aeration rates to ensure dissolved oxygen (DO) levels remain above critical values (typically >20% saturation). |
| Strain Instability | Re-isolate single colonies from the stock culture and screen for high-producing variants. Ensure proper storage of master and working cell banks. |
| Phage Contamination | Check for signs of lysis (e.g., drop in optical density, release of viscous material). If suspected, perform plaque assays and consider developing a phage-resistant strain or using phage-inactivating agents. |
Problem 2: Foaming in the Bioreactor
| Possible Cause | Recommended Solution |
| High Protein Content in Medium | Add an appropriate antifoaming agent (e.g., silicone-based) as needed. Use an automated foam control system with a foam probe. |
| Excessive Agitation/Aeration | Optimize agitation and aeration to meet oxygen demand without causing excessive foaming. |
| Cell Lysis | Investigate the cause of cell lysis (e.g., nutrient limitation, shear stress, phage infection). |
Data Presentation
Table 1: Example of Fermentation Parameter Optimization for a Streptomyces Species
Note: This data is for Chrysomycin A production by Streptomyces sp. 891-B6 and should be used as a starting point for the optimization of this compound production.
| Parameter | Range Tested | Optimal Value | Reference |
| Initial pH | 5.0 - 9.0 | 6.5 | [2] |
| Temperature (°C) | 25 - 35 | 30 | [2] |
| Inoculum Volume (%) | 1 - 9 | 5 | [2] |
| Fermentation Time (days) | 4 - 14 | 12 | [2] |
| Glucose (g/L) | 10 - 50 | 39.28 | [2] |
| Soybean Meal (g/L) | 5 - 25 | 15.48 | [2] |
| Corn Starch (g/L) | 10 - 30 | 20.66 | [2] |
Experimental Protocols
1. Preparation of Streptomyces amakusaensis Spore Stock and Seed Culture
-
Objective: To generate a consistent and viable spore stock for reproducible inoculations.
-
Materials:
-
Solid agar (B569324) medium (e.g., ISP Medium 2 or Oatmeal agar)
-
Sterile distilled water with 20% glycerol
-
Sterile cotton swabs
-
Sterile cryovials
-
-
Procedure:
-
Streak the S. amakusaensis KO-8119 strain on the agar medium.
-
Incubate at 28-30°C for 7-14 days, or until sporulation is evident (a dry, powdery appearance).
-
Aseptically add ~5 mL of sterile 20% glycerol water to the plate.
-
Gently scrape the surface with a sterile cotton swab to dislodge the spores, creating a spore suspension.
-
Transfer the spore suspension to sterile cryovials.
-
Store the spore stocks at -80°C.
-
For seed culture preparation, thaw a vial of spore stock and inoculate a suitable liquid medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
2. Shake Flask Fermentation for this compound Production
-
Objective: To cultivate S. amakusaensis for the production of this compound at a laboratory scale.
-
Materials:
-
Production medium (start with a base medium like those used for other Streptomyces and optimize)
-
Baffled Erlenmeyer flasks
-
Seed culture of S. amakusaensis
-
-
Procedure:
-
Dispense the production medium into baffled flasks (e.g., 50 mL in a 250 mL flask).
-
Sterilize the flasks by autoclaving.
-
Inoculate the production medium with the seed culture (e.g., 5% v/v).
-
Incubate at 28-30°C with shaking (200-250 rpm) for 7-12 days.
-
Monitor the production of this compound by taking samples periodically and analyzing them by HPLC.
-
3. Extraction and Purification of this compound
-
Objective: To isolate and purify this compound from the fermentation broth.[1]
-
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Silica (B1680970) gel for column chromatography
-
Preparative HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction to maximize recovery.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components.
-
Collect fractions and analyze them for the presence of this compound (e.g., by TLC or HPLC).
-
Pool the fractions containing this compound and concentrate them.
-
Perform a final purification step using preparative HPLC to obtain highly pure this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Generalized signaling pathway for antibiotic production in Streptomyces.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cytosaminomycin A Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the synthesis of Cytosaminomycin A analogs.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Glycosylation Reactions
Question: I am getting low yields and a mixture of anomers (α and β) during the glycosylation of the 2-deoxystreptamine (B1221613) (2-DOS) core. How can I improve the stereoselectivity and yield?
Potential Causes and Solutions:
-
Poor Leaving Group: The choice of leaving group on the glycosyl donor is critical. If you are using a glycosyl halide, its reactivity might be too low or too high, leading to side reactions or poor activation.
-
Solution: Consider using more reactive thioglycoside or N-phenyltrifluoroacetimidate donors. These often provide better yields and stereoselectivity. For instance, the synthesis of Cytosaminomycin C has been successfully achieved using glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors.[1]
-
-
Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor can influence the stereochemical outcome. A participating group (e.g., acetyl, benzoyl) will favor the formation of the 1,2-trans-glycoside.
-
Solution: To obtain the 1,2-cis-glycoside, use a non-participating group like a benzyl (B1604629) ether or an azide (B81097) at the C-2 position.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction intermediate and, therefore, the stereoselectivity.
-
Solution: Acetonitrile (B52724), for example, is known to favor the formation of the β-anomer in many cases. Experiment with different solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether to find the optimal conditions for your specific substrate.
-
-
Promoter/Activator Choice: The activator for the glycosylation reaction must be carefully chosen to match the reactivity of the glycosyl donor and acceptor.
-
Solution: For thioglycosides, common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf). For N-phenyltrifluoroacetimidates, a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is typically used. It is crucial to optimize the stoichiometry of the promoter.
-
Protecting Group Strategies
Question: I am struggling with the regioselective protection and deprotection of the multiple amino and hydroxyl groups on the 2-deoxystreptamine (2-DOS) scaffold, leading to a complex mixture of products. What is a robust protecting group strategy?
Potential Causes and Solutions:
-
Lack of Orthogonality: Using protecting groups that are removed under similar conditions will lead to non-selective deprotection.
-
Solution: Employ an orthogonal protecting group strategy. This involves using a set of protecting groups that can be removed under distinct reaction conditions. For example, you can use Boc (acid-labile) or Cbz (hydrogenolysis) for amino groups and silyl (B83357) ethers (fluoride-labile) or benzyl ethers (hydrogenolysis) for hydroxyl groups.[2] A well-designed orthogonal strategy is crucial for success in complex aminoglycoside synthesis.[3][4]
-
-
Steric Hindrance: Bulky protecting groups can hinder subsequent reactions at adjacent positions.
-
Solution: Choose protecting groups with appropriate steric bulk. For instance, a bulky TBDPS group might be used to direct a reaction to a less hindered position.
-
-
Protecting Group Migration: Acyl protecting groups, in particular, can migrate between adjacent hydroxyl groups under basic or acidic conditions.
-
Solution: Use non-migrating protecting groups like benzyl ethers. If acyl groups are necessary, carefully control the pH of the reaction and work-up steps.
-
Table 1: Orthogonal Protecting Groups for Aminoglycoside Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Stable To |
| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA in DCM) | Base, Hydrogenolysis |
| Amino | Benzyloxycarbonyl | Cbz (or Z) | Hydrogenolysis (e.g., H₂, Pd/C) | Acid, Base |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Acid, Hydrogenolysis |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF in THF) | Acid, Base, Hydrogenolysis |
| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Acid, Base, Fluoride |
| Hydroxyl | Acetyl | Ac | Base (e.g., NaOMe in MeOH) | Hydrogenolysis, Mild Acid |
Purification
Question: My synthesized this compound analog is highly polar, and I am having difficulty purifying it using standard silica (B1680970) gel chromatography. The compound either streaks on the column or does not elute. What purification methods are more suitable?
Potential Causes and Solutions:
-
Strong Adsorption to Silica: The multiple amino and hydroxyl groups in aminoglycosides lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel.
-
Solution 1: Modified Silica Gel Chromatography: You can try neutralizing the silica gel with a base like triethylamine (B128534) before packing the column. Using a mobile phase containing a small amount of a base (e.g., 0.1-1% triethylamine or ammonia (B1221849) in methanol/dichloromethane) can also help to reduce tailing and improve elution.
-
Solution 2: Reversed-Phase HPLC: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for purifying polar compounds like aminoglycosides.[5] A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Solution 3: Ion-Exchange Chromatography: Given the polycationic nature of aminoglycosides at acidic to neutral pH, cation-exchange chromatography can be a very effective purification technique. The compound is bound to the column and then eluted by increasing the salt concentration or the pH of the eluent.
-
Table 2: Example of a Reversed-Phase HPLC Gradient for Aminoglycoside Analog Purification
| Time (min) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 5 | 95 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 41 | 95 | 5 | 1.0 |
| 50 | 95 | 5 | 1.0 |
Note: This is a generic gradient and should be optimized for each specific analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: this compound is a nucleoside antibiotic.[6] Like other aminoglycosides, its analogs are expected to act as inhibitors of protein synthesis. They bind to the 30S ribosomal subunit in bacteria, causing misreading of the mRNA and ultimately leading to the production of non-functional proteins and bacterial cell death.[7][8][9]
Q2: What are the key challenges in the synthesis of the 2-deoxystreptamine (2-DOS) core?
A2: The main challenges in synthesizing the 2-DOS core, a central scaffold in many aminoglycosides, include controlling the stereochemistry of the multiple chiral centers and achieving regioselective functionalization of its amino and hydroxyl groups. While it can be obtained by degradation of natural aminoglycosides like neomycin, a de novo synthesis requires a multi-step process often starting from a chiral precursor like a sugar.[10]
Q3: Are there any common side reactions to be aware of during the Staudinger reduction of azides to amines in aminoglycoside synthesis?
A3: The Staudinger reaction, which converts an azide to an amine using a phosphine (B1218219) (like triphenylphosphine) followed by hydrolysis, is generally a mild and high-yielding reaction.[11][12][13] However, a potential pitfall is the regioselectivity when multiple azide groups are present. The reactivity of an azide group can be influenced by both electronic and steric factors. For instance, electron-withdrawing groups nearby can activate an azide towards reduction. Careful planning of the protecting group strategy is necessary to achieve the desired regioselective reduction.[14]
Q4: How can I confirm the stereochemistry of the newly formed glycosidic bond?
A4: The most reliable method for determining the stereochemistry of a glycosidic bond is through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the anomeric proton (H-1) and the adjacent proton (H-2) is diagnostic. For most hexopyranosides, a large J-value (around 8 Hz) indicates a trans-diaxial relationship, which corresponds to a β-anomer in the gluco and galacto series, while a small J-value (around 3-4 Hz) suggests a cis relationship, corresponding to an α-anomer. Nuclear Overhauser Effect (NOE) experiments can also provide crucial information about the spatial proximity of protons, helping to confirm the stereochemical assignment.
Experimental Protocols
Protocol 1: General Procedure for Thioglycoside Glycosylation
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Dissolve the glycosyl acceptor (1.0 eq) and the thioglycoside donor (1.2-1.5 eq) in anhydrous dichloromethane (DCM) or a mixture of DCM and diethyl ether. Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Activation: Add the promoter, for example, N-iodosuccinimide (NIS, 1.5 eq), followed by a catalytic amount of triflic acid (TfOH, 0.1 eq).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. If a Lewis acid was used, a basic quench might be necessary.
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of celite and wash with DCM. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by RP-HPLC.
Protocol 2: General Procedure for Staudinger Reduction
-
Preparation: Ensure all glassware is dry.
-
Reaction Setup: Dissolve the azido-containing compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Reagent Addition: Add triphenylphosphine (B44618) (1.1-1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed. The reaction is often complete within a few hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. The residue can then be purified to remove the triphenylphosphine oxide byproduct.
-
Purification: Purification is typically achieved by column chromatography. Due to the high polarity of the resulting amine, RP-HPLC or ion-exchange chromatography may be necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Cytosaminomycin A Production
Welcome to the technical support center for the optimization of Cytosaminomycin A production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on modifying culture media to enhance the yield of this valuable antibiotic from Streptomyces amakusaensis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound fermentation experiments.
Issue 1: Low or No this compound Production Despite Good Cell Growth
High biomass is not always correlated with high antibiotic production. This common issue often points to suboptimal culture conditions that favor vegetative growth over secondary metabolism.
| Potential Cause | Recommended Solution |
| Carbon Catabolite Repression | High concentrations of rapidly metabolized sugars like glucose can inhibit the production of secondary metabolites. Try reducing the initial glucose concentration or replacing it with a more slowly utilized carbon source such as starch or glycerol (B35011). |
| Inappropriate Nitrogen Source | The type and concentration of the nitrogen source are critical. Complex nitrogen sources like peptone, yeast extract, or soybean meal often support better antibiotic production than simple inorganic sources. Experiment with different nitrogen sources and concentrations to find the optimal balance for this compound synthesis. |
| Unfavorable pH | The pH of the culture medium can significantly impact enzyme activity and nutrient uptake, which are crucial for the biosynthesis of this compound. Monitor the pH throughout the fermentation and consider using buffers to maintain it within the optimal range, which for many Streptomyces species is between 6.5 and 7.5. |
| Phosphate (B84403) Inhibition | High concentrations of phosphate can suppress the production of secondary metabolites in Streptomyces. Ensure that the phosphate level in your medium is not in excess. |
| Suboptimal Incubation Temperature | Temperature affects both the growth rate and the enzymatic reactions involved in antibiotic synthesis. The optimal temperature for Streptomyces fermentation is typically around 28-30°C. |
Issue 2: Inconsistent this compound Yields Between Batches
Batch-to-batch variability can be a significant challenge in fermentation processes. This inconsistency often stems from a lack of standardization in the experimental workflow.
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum | The age, size, and physiological state of the seed culture are critical for reproducible results. Standardize your inoculum preparation by using a consistent amount of spores or a vegetative culture from the same growth phase. |
| Media Preparation Variability | Minor variations in media components or preparation methods can lead to significant differences in antibiotic yield. Ensure that all media components are accurately weighed and that the sterilization process is consistent for each batch. |
| Phage Contamination | Bacteriophage contamination can lead to cell lysis and a complete loss of antibiotic production. If you observe a sudden drop in culture viscosity or cell density, consider phage contamination as a possible cause. Implement strict aseptic techniques and consider developing phage-resistant strains if this is a recurring issue. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound production?
A good starting point is a medium known to support the production of related nucleoside antibiotics by Streptomyces. Based on media used for amicetin (B1664860) production, a suitable basal medium could be:
| Component | Concentration (g/L) |
| Glucose | 25 |
| Soybean Powder | 7 |
| Yeast Extract | 2.5 |
| (NH₄)₂SO₄ | 5 |
| NaCl | 4 |
| KH₂PO₄ | 0.4 |
| CaCO₃ | 8 |
This is a starting point, and optimization of individual components is highly recommended.
Q2: How does the carbon source affect this compound production?
The choice and concentration of the carbon source are critical. While glucose is a common carbon source, high concentrations can lead to carbon catabolite repression, inhibiting antibiotic synthesis.
Table 1: Effect of Different Carbon Sources on Antibiotic Production in Streptomyces
| Carbon Source | Concentration | Effect on Antibiotic Yield (Qualitative) | Reference |
| Glucose | High | Can be inhibitory | General knowledge |
| Starch | Varies | Often supports good production | General knowledge |
| Glycerol | Varies | Can be a good alternative to glucose | General knowledge |
| Maltose | Varies | Can support good production | General knowledge |
Q3: What is the role of the nitrogen source in optimizing the yield?
Nitrogen sources provide the essential building blocks for amino acids and other nitrogen-containing compounds in the antibiotic structure. Complex organic nitrogen sources are often superior to inorganic sources for antibiotic production.
Table 2: Effect of Different Nitrogen Sources on Antibiotic Production in Streptomyces
| Nitrogen Source | Concentration | Effect on Antibiotic Yield (Qualitative) | Reference |
| Peptone | 5-10 g/L | Generally supports good production | General knowledge |
| Yeast Extract | 2-5 g/L | Provides vitamins and growth factors, often beneficial | General knowledge |
| Soybean Meal | 5-15 g/L | A complex source that can enhance production | General knowledge |
| Ammonium Sulfate | 2-5 g/L | Can be used, but may not be as effective as organic sources | General knowledge |
Q4: My Streptomyces amakusaensis culture is producing a different, more dominant antibiotic. How can I favor this compound production?
The production of different secondary metabolites is often regulated by specific nutritional cues. To favor this compound production, you can try:
-
Altering the C:N ratio: The balance between carbon and nitrogen is a key regulatory factor. Systematically varying the concentrations of your primary carbon and nitrogen sources can shift the metabolic flux towards your desired product.
-
Precursor feeding: The biosynthesis of this compound involves specific precursors. While the exact pathway is not fully elucidated, related nucleoside antibiotics utilize components like cytosine and specific amino acids. Supplementing your medium with potential precursors could enhance the yield.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol allows for the systematic evaluation of individual media components to determine their impact on this compound production.
Methodology:
-
Establish a Basal Medium: Start with a known medium formulation (see FAQ 1).
-
Vary One Component: Create a series of flasks where the concentration of a single component (e.g., glucose) is varied while all other components are kept constant.
-
Inoculation and Fermentation: Inoculate all flasks with a standardized inoculum of Streptomyces amakusaensis and incubate under consistent conditions (e.g., 28°C, 200 rpm) for a set period.
-
Extraction and Quantification: At the end of the fermentation, extract this compound from the culture broth and quantify the yield using a suitable analytical method such as HPLC.
-
Repeat for Other Components: Repeat steps 2-4 for other key media components (e.g., peptone, yeast extract, phosphate).
Protocol 2: Preparation of Streptomyces Spore Stock and Seed Culture
A consistent inoculum is crucial for reproducible fermentation results.
Methodology:
-
Spore Stock Preparation:
-
Grow Streptomyces amakusaensis on a suitable agar (B569324) medium (e.g., ISP Medium 4) until sporulation is observed (a dry, powdery appearance).
-
Aseptically add sterile water with a wetting agent (e.g., 0.01% Tween 80) to the plate and gently scrape the surface to release the spores.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Centrifuge the spore suspension, discard the supernatant, and resuspend the spores in a sterile 20% glycerol solution.
-
Store the spore stock in aliquots at -80°C.
-
-
Seed Culture Preparation:
-
Inoculate a suitable liquid seed medium with an aliquot of the spore stock.
-
Incubate the seed culture under optimal conditions until it reaches the late exponential phase of growth. This seed culture can then be used to inoculate your production flasks.
-
Visualizations
Caption: A typical experimental workflow for optimizing culture media to enhance this compound production.
Caption: A simplified diagram of the putative biosynthetic pathway for this compound, based on related nucleoside antibiotics.
Validation & Comparative
A Comparative Analysis of Cytosaminomycin A and Oxyplicacetin: Unveiling Nuances in Structure and Bioactivity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of natural products, nucleoside antibiotics represent a promising class of compounds with diverse biological activities. This guide provides a detailed comparative analysis of two such related molecules: Cytosaminomycin A and oxyplicacetin (B22837). By examining their structural intricacies, bioactivity profiles, and mechanisms of action, we aim to furnish a comprehensive resource to inform future research and development endeavors.
At a Glance: Key Distinctions
| Feature | This compound | Oxyplicacetin (Cytosaminomycin E) |
| Core Structure | Nucleoside antibiotic of the amicetin (B1664860) group | Nucleoside antibiotic of the amicetin group |
| Producing Organism | Streptomyces sp. KO-8119 | Streptomyces sp. |
| Key Structural Difference | (E)-3-(methylthio)acrylic acid moiety | 4-aminobenzoyl moiety |
| Primary Bioactivity | Anticoccidial | Anticoccidial, Broad antibacterial activity |
Delving into the Molecular Architecture
This compound and oxyplicacetin share a common structural backbone, classifying them as nucleoside antibiotics related to amicetin. The fundamental distinction, which likely dictates their nuanced biological activities, lies in the nature of the carboxylic acid moiety attached to the cytosine residue.[1]
In This compound , this position is occupied by an (E)-3-(methylthio)acrylic acid group.
In contrast, oxyplicacetin (also referred to as 3'-Hydroxyplicacetin or Cytosaminomycin E) features a 4-aminobenzoyl group at the equivalent position. This seemingly subtle difference in the acyl side chain can significantly influence the molecule's interaction with its biological targets.
Comparative Bioactivity: A Quantitative Overview
Both this compound and oxyplicacetin have demonstrated notable anticoccidial properties, particularly against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. While comprehensive, directly comparable quantitative data across a wide range of targets is limited in publicly available literature, the existing information provides valuable insights.
Anticoccidial Activity:
| Compound | Target Organism | Activity Metric | Concentration | Reference |
| This compound | Eimeria tenella (in vitro) | No schizont observation | 0.3 - 0.6 µg/mL | |
| Oxyplicacetin | Eimeria tenella | Anticoccidial agent | - |
Antibacterial and Other Activities:
Unraveling the Mechanism of Action
The precise molecular mechanisms by which this compound and oxyplicacetin exert their anticoccidial effects have not been fully elucidated in the available scientific literature. However, their classification as nucleoside antibiotics strongly suggests an interference with fundamental cellular processes such as nucleic acid or protein synthesis.
Hypothesized Mechanism of Action:
References
A Comparative Analysis of the Biological Activity of Cytosaminomycin A and Other Coccidiostats
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses. Control of this disease relies heavily on the use of anticoccidial drugs, known as coccidiostats. This guide provides a comparative overview of the biological activity of Cytosaminomycin A, a nucleoside antibiotic, and other commonly used coccidiostats, including ionophores and synthetic chemical compounds. The information is supported by available experimental data to aid in research and development of novel anticoccidial agents.
Overview of Coccidiostats
Coccidiostats are a broad category of drugs used to prevent and treat coccidiosis. They are generally classified into two main groups: ionophores and chemical coccidiostats (synthetics).[1]
-
Ionophores : These are fermentation products of Streptomyces and other fungi.[2] They work by transporting ions across the parasite's cell membrane, disrupting the osmotic balance and leading to cell death.[1] Ionophores are effective against the motile stages (sporozoites and merozoites) of the parasite's life cycle.[1]
-
Chemical Coccidiostats : These are synthetic compounds that interfere with the parasite's metabolic or biochemical pathways.[1] They are often effective against intracellular stages of the parasite.[1]
-
Nucleoside Antibiotics : A less common class, these compounds, like this compound, are structurally similar to natural nucleosides and are thought to interfere with nucleic acid synthesis in the parasite.[3][4]
Comparative Biological Activity
The following tables summarize the available quantitative data on the in vitro anticoccidial activity and cytotoxicity of this compound and other selected coccidiostats. It is important to note that the data is sourced from different studies and direct comparative experiments are limited.
Table 1: In Vitro Anticoccidial Activity Against Eimeria tenella
| Compound | Class | Host Cell | Minimum Effective Concentration (MEC) | Other Observations |
| This compound | Nucleoside Antibiotic | Primary Chicken Embryonic Cells | 0.6 µg/mL | No mature schizonts observed.[5] |
| BHK-21 Cells | 0.3 µg/mL | No mature schizonts observed. | ||
| Monensin (B1676710) | Ionophore | Not specified | Not specified in direct comparison | Effective in vivo at 121 ppm.[6] |
| Salinomycin (B1681400) | Ionophore | Not specified | Not specified in direct comparison | Effective in vivo at 60-100 ppm.[6] |
| Diclazuril (B1670474) | Chemical (Triazine) | Not specified | Not specified in direct comparison | Effective in vivo at 0.1 ppm.[7] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Host Cell | Cytotoxicity (Concentration) |
| This compound | Primary Chicken Embryonic Cells | 19 µg/mL (No host cells observed) |
| BHK-21 Cells | 0.6 µg/mL (No host cells observed) | |
| Monensin | Not specified | Data not available from sources |
| Salinomycin | Not specified | Data not available from sources |
| Diclazuril | Not specified | Data not available from sources |
Mechanisms of Action and Signaling Pathways
The efficacy of coccidiostats is directly linked to their specific mechanisms of action, which target different aspects of the parasite's biology.
This compound and Nucleoside Metabolism
As a nucleoside antibiotic, this compound is presumed to interfere with the parasite's nucleic acid synthesis.[3] Protozoan parasites like Eimeria are often incapable of de novo purine (B94841) synthesis and rely on salvaging preformed purines from their host.[8] This salvage pathway is a critical vulnerability that can be exploited by nucleoside analogs. This compound likely acts as a competitive inhibitor of enzymes involved in this pathway, leading to the disruption of DNA and RNA synthesis and ultimately inhibiting parasite replication.
Figure 1: Proposed mechanism of action for this compound.
Ionophore Coccidiostats
Ionophores, such as monensin and salinomycin, act by inserting themselves into the parasite's cell membrane and facilitating the transport of cations (e.g., Na+, K+) into the cell.[9] This influx of ions disrupts the cell's osmotic balance, causing it to swell and eventually lyse.[10]
Figure 2: Mechanism of action for ionophore coccidiostats.
Chemical Coccidiostats
Synthetic coccidiostats have diverse mechanisms. For example, triazines like diclazuril are thought to interfere with the nuclear division of the parasite, thereby inhibiting the development of schizonts and gametocytes.[11] Others, like sulfonamides, inhibit folic acid synthesis, which is essential for nucleic acid production.[12]
Figure 3: Simplified mechanism of action for Diclazuril.
Experimental Protocols
The evaluation of anticoccidial activity typically involves both in vitro and in vivo studies. Below are generalized protocols for in vitro assays based on established methodologies.
In Vitro Anticoccidial Assay (General Workflow)
This assay is designed to assess the ability of a compound to inhibit the invasion and development of Eimeria sporozoites in a host cell culture.[1][13]
Figure 4: General workflow for in vitro anticoccidial assays.
1. Oocyst Preparation and Sporulation:
-
Eimeria oocysts are isolated from the feces or cecal contents of infected chickens.[1]
-
The oocysts are then sporulated by incubation in a 2.5% potassium dichromate solution with aeration for 1-3 days.[2]
2. Sporozoite Excystation:
-
Sporulated oocysts are treated with a solution containing bile salts (e.g., 0.75% bovine bile salt) and pancreatin (B1164899) (e.g., 0.25%) and incubated at 39-41°C to induce the release of sporozoites.[2]
3. Host Cell Culture:
-
A suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or Baby Hamster Kidney (BHK-21) cells, is cultured in 96-well plates to form a monolayer.[13][14]
4. Treatment and Infection:
-
Freshly excysted sporozoites are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).[13]
-
The treated sporozoites are then used to infect the host cell monolayers.
5. Incubation and Analysis:
-
The infected cell cultures are incubated to allow for parasite invasion and development (e.g., formation of schizonts and merozoites).
-
The anticoccidial effect is quantified by methods such as:
Cytotoxicity Assay
It is crucial to assess the toxicity of the test compound to the host cells to ensure that the observed anticoccidial effect is not due to general cytotoxicity.
-
Host cells are cultured in the presence of varying concentrations of the test compound.
-
Cell viability is assessed using methods such as the MTT assay or by observing cell morphology and monolayer integrity.
Conclusion
This compound demonstrates potent in vitro anticoccidial activity against Eimeria tenella at low concentrations. Its classification as a nucleoside antibiotic suggests a mechanism of action that involves the disruption of the parasite's purine salvage pathway, a distinct mechanism compared to ionophores and many chemical coccidiostats. This unique mode of action could be advantageous in overcoming resistance to existing drugs. However, further research, including direct comparative in vivo studies and more detailed mechanistic investigations, is necessary to fully elucidate the therapeutic potential of this compound as a novel coccidiostat. The provided experimental frameworks can serve as a basis for such future investigations.
References
- 1. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticoccidial activity of salinomycin in battery raised broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation for the characteristic anticoccidial activity of diclazuril in battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside transporters of parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of salinomycin and ethanamizuril on the three microbial communities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of salinomycin and ethanamizuril on the three microbial communities in vivo and in vitro [frontiersin.org]
- 12. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 13. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 14. researchgate.net [researchgate.net]
Cytosaminomycin A and Aminoglycoside Cross-Resistance: A Comparative Guide
A Theoretical Examination in the Absence of Direct Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on the cross-resistance of Cytosaminomycin A with other aminoglycosides are not currently available in the public domain. This guide provides a comparative analysis based on the structural differences between this compound and classical aminoglycosides and known mechanisms of aminoglycoside resistance. The potential for cross-resistance, or lack thereof, is inferred from these structural distinctions and should be validated by experimental data.
Introduction
Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. However, their efficacy is threatened by the rise of antibiotic resistance. A key question for any new antibiotic is its susceptibility to existing resistance mechanisms. This compound, a nucleoside antibiotic, is structurally distinct from traditional aminoglycosides, suggesting a different profile of interaction with resistance determinants. This guide explores the potential for cross-resistance between this compound and other aminoglycosides by examining the primary mechanisms of aminoglycoside resistance.
Structural Differences: this compound vs. Classical Aminoglycosides
Classical aminoglycosides, such as gentamicin (B1671437) and kanamycin, are characterized by an aminocyclitol core, typically 2-deoxystreptamine (B1221613), to which amino sugars are attached by glycosidic bonds.[1][2][3][4][5][6] In contrast, this compound is a nucleoside antibiotic, structurally related to oxyplicacetin.[7] Its structure consists of a cytosine base linked to a sugar and a fatty acid moiety, and it does not contain the 2-deoxystreptamine ring that is the hallmark of classical aminoglycosides.[7] This fundamental structural divergence is the basis for the hypothesis that this compound may evade common aminoglycoside resistance mechanisms.
Mechanisms of Aminoglycoside Resistance and Potential Implications for this compound
The most prevalent mechanisms of resistance to aminoglycosides are enzymatic modification, modification of the ribosomal target site, and active efflux of the drug.[2][8][9]
Enzymatic Modification
The most common mechanism of acquired resistance to aminoglycosides is their inactivation by aminoglycoside-modifying enzymes (AMEs).[8][9] These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), catalyze the transfer of acetyl, phosphoryl, or nucleotidyl groups to specific hydroxyl or amino groups on the aminoglycoside structure.[2] These modifications prevent the antibiotic from binding effectively to its ribosomal target.
Implication for this compound: Since AMEs have evolved to recognize and modify the specific chemical structures of classical aminoglycosides (i.e., the 2-deoxystreptamine and associated sugar rings), it is plausible that this compound, lacking this core structure, would not be a substrate for these enzymes. Its unique nucleoside-based scaffold presents a completely different set of potential modification sites that AMEs are unlikely to recognize.
Ribosomal Target Site Modification
Bacteria can also develop resistance through modifications of the 16S rRNA within the 30S ribosomal subunit, the binding site for aminoglycosides.[8] This is often achieved through the action of ribosomal RNA methyltransferases, which add a methyl group to specific nucleotides in the A-site of the 16S rRNA. This methylation sterically hinders the binding of aminoglycosides, leading to resistance.
Implication for this compound: While both classical aminoglycosides and likely this compound target the ribosome, the precise binding sites and interactions may differ due to their structural disparity. It is possible that the binding of this compound is not affected by the specific ribosomal modifications that confer resistance to classical aminoglycosides. However, without experimental data, it is also possible that some ribosomal modifications could confer cross-resistance.
Efflux Pumps
Some bacteria possess efflux pumps that can actively transport aminoglycosides out of the cell, preventing them from reaching their ribosomal target in sufficient concentrations.[8]
Implication for this compound: The activity of efflux pumps can be broad or specific. It is conceivable that some broad-spectrum efflux pumps could recognize and transport this compound. However, if the efflux pumps are specific to the chemical features of classical aminoglycosides, this compound may not be a substrate and could remain effective.
Quantitative Data on Antimicrobial Activity
As of this guide's publication, there is a notable absence of publicly available Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacteria, particularly those with well-characterized aminoglycoside resistance mechanisms. This data is essential for a definitive comparison.
For context, the following table provides a general overview of MIC ranges for common aminoglycosides against susceptible organisms.
| Aminoglycoside | Typical MIC Range (µg/mL) against Susceptible Enterobacteriaceae |
| Gentamicin | 0.25 - 4 |
| Tobramycin | 0.25 - 4 |
| Amikacin | 1 - 16 |
| Kanamycin | 1 - 8 |
Note: These values are illustrative and can vary depending on the bacterial species and strain.
Experimental Protocols
Determining the cross-resistance profile of this compound would involve standard antimicrobial susceptibility testing methods. The primary method is the determination of the Minimum Inhibitory Concentration (MIC).
General Protocol for MIC Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[10][11][12][13][14]
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., a strain with a known aminoglycoside resistance mechanism) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive control (bacteria without antibiotic) and negative control (broth only) wells are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
To assess cross-resistance, this protocol would be performed with a panel of bacterial strains, including:
-
Wild-type, susceptible strains.
-
Strains expressing various aminoglycoside-modifying enzymes (e.g., AAC(3)-IIa, APH(3')-Ia, ANT(2")-Ia).
-
Strains with known ribosomal mutations conferring aminoglycoside resistance.
-
Strains overexpressing relevant efflux pumps.
The resulting MIC values for this compound would then be compared to the MICs of other aminoglycosides against the same panel of resistant strains.
Visualizing Aminoglycoside Resistance Mechanisms
The following diagram illustrates the common pathways of resistance to classical aminoglycosides.
Caption: Common mechanisms of bacterial resistance to classical aminoglycosides.
Conclusion
The distinct chemical structure of this compound compared to classical aminoglycosides provides a strong theoretical basis for its ability to evade the most common mechanisms of aminoglycoside resistance, particularly enzymatic modification. However, this remains a hypothesis pending experimental validation. Comprehensive cross-resistance studies are imperative to understand the true potential of this compound as a therapeutic agent in the face of rising aminoglycoside resistance. Researchers are encouraged to pursue studies to generate the necessary MIC data against a panel of well-characterized aminoglycoside-resistant bacterial strains. Such data will be crucial for the future development and potential clinical application of this and other novel antibiotic scaffolds.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSC - Page load error [pubs.rsc.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anticoccidial Efficacy of Nucleoside Antibiotics: A Comparative Guide
For researchers and drug development professionals in the field of veterinary parasitology, the transition from promising in vitro anticoccidial activity to proven in vivo efficacy is a critical and often challenging step.[1][2] This guide provides a comprehensive overview of the standardized methodologies for validating the anticoccidial activity of novel compounds, with a focus on nucleoside antibiotics, in a live animal model. While a significant body of research exists for various anticoccidial agents, specific in vivo comparative data for a range of nucleoside antibiotics remains limited, underscoring the need for robust and standardized evaluation protocols.
Comparative Performance of a Novel Nucleoside Antibiotic
To objectively assess the in vivo performance of a new nucleoside antibiotic, it is essential to compare it against both an untreated, infected control group and a group treated with a standard, commercially available anticoccidial drug. The following table illustrates a hypothetical comparison of a novel nucleoside antibiotic (NA-X) against a positive control (Diclazuril) in broiler chickens experimentally infected with Eimeria tenella.
Table 1: Hypothetical In Vivo Efficacy of Nucleoside Antibiotic NA-X against Eimeria tenella Infection in Broiler Chickens
| Treatment Group | Dosage (ppm) | Average Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Mean Lesion Score | Oocysts Per Gram of Feces (OPG) | Anticoccidial Index (ACI) |
| Non-infected, Non-treated | 0 | 550 | 1.60 | 0.0 | 0 | >180 |
| Infected, Non-treated | 0 | 350 | 2.50 | 3.5 | 5.5 x 10^5 | <120 |
| NA-X | 5 | 480 | 1.80 | 1.5 | 1.2 x 10^4 | 160-180 |
| NA-X | 10 | 510 | 1.70 | 0.5 | 5.0 x 10^3 | >180 |
| Diclazuril (Positive Control) | 1 | 520 | 1.65 | 0.2 | 1.5 x 10^3 | >180 |
Note: Data are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound, experimental conditions, and Eimeria species.
Experimental Protocols for In Vivo Validation
A standardized and meticulously executed protocol is paramount for obtaining reliable and reproducible data. The following outlines a typical experimental design for evaluating the efficacy of an anticoccidial drug in broiler chickens, based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[3]
Animal Model and Housing
-
Animals: Day-old broiler chicks (e.g., Cobb-500) from a commercial hatchery are used.[4] They should be reared in a coccidia-free environment.
-
Housing: Chicks are housed in wire-floored battery cages or floor pens with fresh litter, depending on the study design (battery studies are for controlled efficacy, while floor-pen trials simulate commercial conditions).[3][4]
-
Acclimation: A period of at least 5-7 days for acclimation to the housing and feed is necessary before the start of the experiment.
Experimental Design
-
Groups: A typical study includes the following groups[5]:
-
Group 1: Non-infected, Non-treated Control (NINC)
-
Group 2: Infected, Non-treated Control (INC)
-
Group 3-X: Infected, Treated with the novel nucleoside antibiotic at various dosages.
-
Group X+1: Infected, Treated with a Positive Control drug (e.g., Diclazuril, Salinomycin).
-
-
Randomization: Birds are randomly allocated to treatment groups.
-
Replicates: Each treatment group should have a sufficient number of replicates (cages or pens) with an adequate number of birds per replicate to ensure statistical power.
Diet and Drug Administration
-
Feed: A standard broiler starter or grower mash, free of any anticoccidial additives, is provided ad libitum.
-
Drug Incorporation: The test compound and the positive control drug are incorporated into the feed at the desired concentrations (ppm). Medicated feed is typically provided 2 days prior to infection and continued for the duration of the experiment.[6]
Infection Protocol
-
Eimeria Species: A well-characterized, virulent, and drug-sensitive strain of the target Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) is used. Mixed infections can also be used to evaluate broad-spectrum activity.[3][5]
-
Oocyst Preparation: Sporulated oocysts are prepared and enumerated.
-
Inoculation: At a specified age (e.g., 14 days), each bird in the infected groups is orally inoculated with a precise number of sporulated oocysts.[7] The dosage should be sufficient to cause clinical signs of coccidiosis in the infected, non-treated control group.
Data Collection and Evaluation Parameters
The following parameters are typically measured to assess the efficacy of the anticoccidial treatment:
-
Body Weight Gain: Individual or group body weights are recorded at the beginning and end of the experimental period.[3]
-
Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions), depending on the Eimeria species.[7][8]
-
Oocyst Shedding: Fecal samples are collected over several days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.[3][8]
-
Mortality: Daily mortality is recorded.
-
Anticoccidial Index (ACI): This is a composite score calculated from the relative weight gain, survival rate, lesion score, and oocyst index, providing an overall measure of efficacy.[8]
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of an in vivo anticoccidial drug validation experiment.
References
- 1. In vivo expression of in vitro anticoccidial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo expression of in vitro anticoccidial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fda.gov [fda.gov]
- 5. pvj.com.pk [pvj.com.pk]
- 6. Anticoccidial effects of herbal extracts on Eimeria tenella infection in broiler chickens: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Efficacy Induced by the Common Eimeria Antigen Elongation Factor 2 against Challenge with Three Eimeria Species in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytosaminomycin A and Conventional Broad-Spectrum Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectrum of activity of Cytosaminomycin A against that of established broad-spectrum antibiotics. While this compound has demonstrated potent anticoccidial properties, its antibacterial breadth is not extensively documented in publicly available literature. This document summarizes the known activity of this compound and contrasts it with the well-characterized antibacterial profiles of several conventional broad-spectrum agents, providing supporting data and experimental context.
Spectrum of Activity: A Quantitative Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1] For this compound, data is presented for its known anticoccidial activity against Eimeria tenella. For the broad-spectrum antibiotics, MIC values are provided for representative Gram-positive and Gram-negative bacteria.
| Compound | Organism | MIC (µg/mL) | Spectrum of Activity |
| This compound | Eimeria tenella (protozoan) | 0.3 - 0.6[2] | Anticoccidial |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 | Broad-Spectrum Antibacterial |
| Staphylococcus aureus | 0.12 - 2 | Broad-Spectrum Antibacterial | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | Gram-Positive Antibacterial |
| Enterococcus faecalis | 1 - 4 | Gram-Positive Antibacterial | |
| Imipenem | Escherichia coli | 0.12 - 0.5 | Broad-Spectrum Antibacterial |
| Pseudomonas aeruginosa | 1 - 4 | Broad-Spectrum Antibacterial | |
| Amoxicillin | Staphylococcus aureus | 0.25 - 2 | Broad-Spectrum Antibacterial |
| Escherichia coli | 2 - 8 | Broad-Spectrum Antibacterial |
Note: The lack of antibacterial MIC data for this compound in the table is a reflection of the current state of published research. Its primary characterization has been as an anticoccidial agent.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The MIC values for the broad-spectrum antibiotics listed above are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of an antibiotic's potency.
Broth Microdilution Method (CLSI Guideline M07-A9)
-
Preparation of Antibiotic Solutions : A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation : The bacterial strain to be tested is cultured to a specific density, typically corresponding to a 0.5 McFarland turbidity standard. This standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation : Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria). The plate is then incubated at 35°C for 16-20 hours.
-
MIC Determination : After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanisms of Action
This compound: A Nucleoside Antibiotic
This compound is classified as a nucleoside antibiotic.[3] While its precise molecular target has not been fully elucidated, nucleoside antibiotics generally function by interfering with critical cellular processes involving nucleic acids or the cell wall.[4][5] Many act as analogs of natural nucleosides and, after cellular uptake and metabolic activation (e.g., phosphorylation), can inhibit enzymes essential for DNA and RNA synthesis or get incorporated into these nucleic acids, leading to termination of chain elongation or dysfunctional genetic material.[4] Another major class of nucleoside antibiotics inhibits enzymes involved in the biosynthesis of the bacterial cell wall, such as MraY translocase.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Mechanism of action of nucleoside antibacterial natural product antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Aminoglycoside Antibiotics on Various Cell Lines: A Guide for Researchers
A Note on Cytosaminomycin A: While this guide focuses on the broader class of aminoglycoside antibiotics, it is important to note that specific, publicly available quantitative data on the cytotoxicity of this compound against various cell lines is currently limited. The information presented herein is based on data available for other members of the aminoglycoside family, providing a comparative framework and detailed methodologies for the evaluation of compounds like this compound.
Introduction
Aminoglycoside antibiotics, a class of potent bactericidal agents, have been a cornerstone in the treatment of severe bacterial infections for decades. Beyond their antimicrobial properties, there is growing interest in their effects on eukaryotic cells, particularly in the context of cancer research and toxicology. This guide provides a comparative overview of the cytotoxic effects of several aminoglycoside antibiotics on different cell lines, details the experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved in aminoglycoside-induced cell death.
Data on Cytotoxicity of Aminoglycoside Antibiotics
The cytotoxic effects of aminoglycoside antibiotics can vary significantly depending on the specific compound, the cell line, and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. The following table summarizes available data on the effects of various aminoglycosides on different cell lines. It is important to note that the endpoints and experimental conditions of these studies may differ, affecting direct comparability.
| Antibiotic | Cell Line | Effect Measured | Concentration/IC50 |
| Gentamicin | SUP-T1 (Human T-cell lymphoblastic lymphoma) | Reduction in cell growth | > 125 µM, with strong reduction at 250 µM |
| NCI-H460 (Human non-small cell lung carcinoma) | Used at sub-toxic concentrations for sensitization studies | IC50 likely > 1 mM | |
| SiHa (Human cervical cancer) | Inhibition of hypotonicity-induced Ca2+ entry | IC50 of 90 µM | |
| MDCK (Madin-Darby Canine Kidney) | Inhibition of volume-regulated Cl- channels | IC50 of 95 µM | |
| Streptomycin | SiHa (Human cervical cancer) | Inhibition of hypotonicity-induced Ca2+ entry | IC50 of 25 µM |
| MDCK (Madin-Darby Canine Kidney) | Inhibition of volume-regulated Cl- channels | IC50 of 30 µM | |
| Neomycin | BHK-21 (Syrian golden hamster kidney fibroblast) | Decrease in cell viability | Significant decrease at 9000, 10000, and 20000 µg/mL |
| FEA (Feline embryonic fibroblast) | Decrease in cell viability | Significant decrease at 3000 µg/mL | |
| Dihydrostreptomycin | BHK-21 (Syrian golden hamster kidney fibroblast) | Decrease in cell viability | Significant decrease at 3500, 5500, and 7500 µg/mL |
| FEA (Feline embryonic fibroblast) | Decrease in cell viability | Significant decrease at 2500 and 3000 µg/mL | |
| VERO (African green monkey kidney fibroblast) | Decrease in cell viability | Significant decrease only at 20000 µg/mL[1] |
Experimental Protocols
The following is a detailed protocol for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound or other aminoglycosides) in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include control wells: untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway
Caption: Key pathways in aminoglycoside-induced apoptosis.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of aminoglycosides on mammalian cells are complex and involve multiple signaling pathways. Unlike their well-defined mechanism of inhibiting protein synthesis in bacteria, their effects on eukaryotic cells are multifaceted.
One of the primary mechanisms of aminoglycoside-induced cytotoxicity is the generation of reactive oxygen species (ROS). This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA.
The induction of apoptosis, or programmed cell death, is a key outcome of aminoglycoside exposure in many cell types. This process is often initiated by mitochondrial dysfunction. Aminoglycosides can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.
The release of cytochrome c triggers a cascade of events involving the activation of caspases, a family of proteases that execute the apoptotic program. This ultimately leads to the characteristic morphological and biochemical changes associated with apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Furthermore, stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, have been implicated in aminoglycoside-induced apoptosis. Activation of the JNK pathway can promote the expression of pro-apoptotic genes, further contributing to cell death.
Conclusion
This guide provides a foundational understanding of the cytotoxic effects of aminoglycoside antibiotics on various cell lines. While specific data for this compound remains to be elucidated, the provided protocols and mechanistic insights offer a robust framework for its evaluation. The variability in cytotoxicity across different aminoglycosides and cell lines underscores the importance of empirical testing to determine the specific activity of a given compound. Future research focusing on the systematic evaluation of this compound and other novel aminoglycosides will be crucial for a comprehensive understanding of their potential applications and toxicological profiles in the context of drug development and biomedical research.
References
In-Depth Analysis of the Antibacterial Spectrum of Cytosaminomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a nucleoside antibiotic belonging to the amicetin (B1664860) group. These antibiotics are known to inhibit protein synthesis by acting as peptidyl transferase inhibitors. While initially investigated for its anticoccidial properties, the broader antibacterial potential of this compound and its analogs is of significant interest to the scientific community. This guide provides an in-depth analysis of the antibacterial spectrum of the amicetin group, using Amicetin as a representative compound due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound. This comparative analysis benchmarks the performance of this antibiotic class against established broad-spectrum and narrow-spectrum antibiotics, offering valuable insights for antimicrobial research and development.
Comparative Analysis of Antibacterial Spectrum
To contextualize the antibacterial efficacy of the amicetin group, this section compares the MIC values of Amicetin against a panel of common Gram-positive and Gram-negative bacteria, alongside several well-established antibiotics with distinct mechanisms of action.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibiotic | Mechanism of Action | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Amicetin (for the this compound group) | Protein Synthesis Inhibitor | 1.0 - 12.5 | 0.8 - 1.6 | 25 - 100 | >100 |
| Tetracycline | Protein Synthesis Inhibitor | 0.5 - 2.0 | 0.25 - 1.0 | 1.0 - 4.0 | 8.0 - 64.0 |
| Erythromycin | Protein Synthesis Inhibitor | 0.25 - 2.0 | 0.125 - 0.5 | >128 | >128 |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.125 - 1.0 | 0.06 - 0.25 | 0.008 - 0.5 | 0.25 - 4.0 |
| Vancomycin | Cell Wall Synthesis Inhibitor | 0.5 - 2.0 | 0.25 - 1.0 | Resistant | Resistant |
Note: The MIC values presented are compiled from various sources and represent a general range. Actual MICs can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic efficacy. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Test antibiotic (e.g., this compound, comparator antibiotics)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of each antibiotic in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Inoculum: Culture the bacterial strains overnight on appropriate agar (B569324) plates. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solutions in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted antibiotic. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action of this compound.
Assessing the Therapeutic Potential of Cytosaminomycin A Against Drug-Resistant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic agents that can combat drug-resistant pathogens. This guide provides a comparative assessment of the therapeutic potential of Cytosaminomycin A, a nucleoside antibiotic, against key drug-resistant bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE). Due to the limited publicly available data on the antibacterial activity of this compound, this guide serves as a framework for its potential evaluation, comparing its known characteristics with established standard-of-care antibiotics.
Overview of this compound
This compound is a nucleoside antibiotic produced by Streptomyces amakusaensis.[1] Structurally, it is related to oxyplicacetin.[1] While its primary described activity is anticoccidial, its classification as a nucleoside antibiotic suggests a potential for broader antimicrobial activity.[2][3] Nucleoside analogues often act by interfering with nucleic acid or protein biosynthesis, which are essential pathways in bacteria.[4][5][6]
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a crucial measure of an antibiotic's in vitro potency. While specific MIC data for this compound against drug-resistant bacteria are not currently available in the literature, the following table presents typical MIC ranges for standard-of-care antibiotics against MRSA, VRE, and CRE, establishing a benchmark for future studies.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Antibiotic Class | Compound | Target Pathogen | MIC Range (µg/mL) |
| Nucleoside Antibiotic | This compound | MRSA | Data not available |
| VRE | Data not available | ||
| CRE | Data not available | ||
| Glycopeptide | Vancomycin | MRSA | 0.5 - 2[7] |
| Oxazolidinone | Linezolid | VRE | 1 - 4[8] |
| Carbapenem | Meropenem (B701) | CRE | MICs often >4, indicating resistance[9][10][11] |
Cytotoxicity Profile
An ideal antimicrobial agent should exhibit high potency against pathogens with minimal toxicity to host cells. The cytotoxic potential of a compound is often assessed using in vitro assays on mammalian cell lines.
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | Key Findings |
| This compound | Chicken Embryonic Cells, BHK-21 Cells | Visual Inspection | Cytotoxic at concentrations of 19 µg/mL and 0.6 µg/mL, respectively[7] |
| Standard Antibiotics | Various Mammalian Cell Lines | MTT, etc. | Generally low cytotoxicity at therapeutic concentrations[12] |
In Vivo Efficacy
Animal models of infection are essential for evaluating the therapeutic potential of a new antibiotic in a living organism. Murine sepsis models are commonly used to assess the efficacy of antibiotics against systemic infections.
Table 3: In Vivo Efficacy in Murine Sepsis Models
| Compound | Pathogen Challenge | Dosing Regimen | Outcome |
| This compound | MRSA, VRE, or CRE | Not Determined | Data not available |
| Vancomycin | MRSA | Varies | Effective in reducing bacterial load and improving survival[13] |
| Linezolid | VRE | Varies | Demonstrates efficacy in VRE infection models[14] |
| Meropenem | CRE | Varies | Efficacy is dependent on the resistance mechanism and MIC of the specific CRE strain[15] |
Experimental Protocols
Detailed methodologies are critical for the reproducible evaluation of novel antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay (adapted from CLSI guidelines)[16][17][18]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain (e.g., MRSA, VRE, or CRE) on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16]
Cytotoxicity Assessment
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[19][20]
Protocol: MTT Cytotoxicity Assay[19][21][22]
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
In Vivo Efficacy Evaluation
A murine sepsis model can be used to evaluate the in vivo efficacy of an antibiotic.[23][24][25]
Protocol: Murine Sepsis Model[23][26][27]
-
Induction of Sepsis: Induce sepsis in mice by intraperitoneal injection of a lethal dose of the drug-resistant pathogen (e.g., MRSA).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound via a suitable route (e.g., intravenous or subcutaneous). A control group should receive a vehicle. A comparator group treated with a standard antibiotic can also be included.
-
Monitoring: Monitor the mice for signs of illness and survival over a period of 7-14 days.
-
Bacterial Load Determination (Optional): At selected time points, euthanize a subset of mice from each group and collect blood and organs (e.g., spleen, liver) to determine the bacterial load by plating serial dilutions on appropriate agar media.
-
Data Analysis: Compare the survival rates and bacterial loads between the treatment and control groups to assess the efficacy of the compound.
Visualizations
Postulated Mechanism of Action
As a nucleoside antibiotic, this compound is hypothesized to interfere with essential cellular processes such as nucleic acid or protein synthesis.
Caption: Postulated mechanism of action for this compound.
Experimental Workflow for Antibiotic Assessment
The evaluation of a novel antibiotic follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for antibiotic assessment.
Comparative Logic Diagram
This diagram illustrates a logical comparison of key attributes for a potential new antibiotic versus established drugs.
Caption: Logical comparison of antibiotic attributes.
Conclusion and Future Directions
This compound, as a member of the nucleoside antibiotic class, represents a potential, yet underexplored, candidate in the search for new drugs to combat antimicrobial resistance. Its known anticoccidial activity and cytotoxic profile provide a preliminary understanding of its biological effects. However, a comprehensive assessment of its therapeutic potential against drug-resistant bacteria is contingent upon further research.
Future studies should prioritize determining the MICs of this compound against a broad panel of clinical isolates of MRSA, VRE, and CRE. Concurrently, a more detailed in vitro cytotoxicity profile against various human cell lines is necessary to establish a therapeutic window. Promising in vitro results would then warrant progression to in vivo efficacy studies using relevant animal models of infection. Elucidation of its specific mechanism of action against bacteria will also be crucial in understanding its potential for resistance development and its novelty compared to existing antibiotic classes.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. mjima.org [mjima.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Effect of Meropenem Concentration on the Detection of Low Numbers of Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia [frontiersin.org]
- 15. Use of meropenem in treating carbapenem-resistant Enterobacteriaceae infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. imquestbio.com [imquestbio.com]
- 25. criver.com [criver.com]
- 26. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cytosaminomycin A
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cytosaminomycin A. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on information for the structurally related compound, oxyplicacetin, and general best practices for handling nucleoside antibiotics.
Hazard Identification and Risk Assessment
This compound is a nucleoside antibiotic related to oxyplicacetin. While specific toxicity data for this compound is unavailable, related compounds and the general class of nucleoside antibiotics suggest potential hazards. A thorough risk assessment should be conducted before any handling.
Potential Hazards:
-
Serious Eye Irritation: Similar compounds can cause significant eye irritation upon contact.
-
Toxicity to Aquatic Life: May have long-lasting harmful effects on aquatic organisms.
-
Myelosuppression: Some nucleoside analogues can suppress bone marrow function, leading to a decrease in blood cell production.[1]
-
Pulmonary Toxicity: A potential side effect associated with some nucleoside analogues.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personnel safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. |
| Body Protection | A lab coat or a disposable gown should be worn. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible. The specific type of respirator should be determined by a risk assessment. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing the risk of exposure and contamination.
Workflow for Handling this compound:
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling:
-
If working with the solid form, handle it in a chemical fume hood to avoid inhalation of any dust.
-
For solutions, exercise caution to prevent splashes and aerosol generation.
-
Use appropriate lab equipment (e.g., spatulas, forceps) to handle the compound. Avoid direct contact with skin.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate disinfectant or cleaning agent.
-
-
Personal Protective Equipment (PPE) Doffing:
-
Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and decontaminate the spill site. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
